(r)-Benzyl piperidin-3-ylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(3R)-piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHZGURGZRSODK-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363798 | |
| Record name | Benzyl (3R)-piperidin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478646-32-1 | |
| Record name | Benzyl (3R)-piperidin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of (R)-Benzyl piperidin-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis and characterization of (R)-benzyl piperidin-3-ylcarbamate, a key chiral building block in medicinal chemistry. This guide details the synthetic pathways, experimental protocols, and comprehensive characterization data to support research and development activities.
Introduction
This compound (C₁₃H₁₈N₂O₂) is a chiral piperidine derivative widely utilized as an intermediate in the synthesis of various pharmaceutical agents. The piperidine scaffold is a prevalent structural motif in numerous biologically active compounds, and the specific stereochemistry at the C-3 position is often crucial for target binding and efficacy. The benzyloxycarbonyl (Cbz or Z) protecting group on the 3-amino substituent allows for selective reactions at the piperidine ring's secondary amine, making this compound a versatile tool in multi-step organic synthesis.
Synthesis of this compound
The synthesis of the target compound is typically achieved through the benzyloxycarbonyl protection of the exocyclic amino group of the chiral precursor, (R)-3-aminopiperidine. The synthesis can be logically divided into two main stages: the preparation of the chiral piperidine precursor and the subsequent protection step.
Synthesis Pathway Overview
The overall synthetic scheme involves obtaining the key intermediate, (R)-3-aminopiperidine, which is then reacted with benzyl chloroformate to yield the final product.
Caption: Synthesis pathway for this compound.
Experimental Protocols
Protocol 2.2.1: Synthesis of (R)-3-Aminopiperidine Dihydrochloride (Precursor)
A common route to the chiral precursor (R)-3-aminopiperidine involves the cyclization of D-ornithine followed by reduction.
-
Cyclization: D-ornithine hydrochloride is converted to (R)-3-aminopiperidin-2-one hydrochloride through an esterification and subsequent cyclization reaction using a base like a metal alkoxide.
-
Reduction: The resulting (R)-3-aminopiperidin-2-one hydrochloride is reduced using a powerful reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF). The reaction mixture is typically heated to drive the reaction to completion.
-
Salt Formation: Following the reduction, the (R)-3-aminopiperidine free base is treated with hydrochloric acid to form the more stable dihydrochloride salt, which can be isolated and purified by filtration.
Protocol 2.2.2: Synthesis of this compound
This procedure is based on the Schotten-Baumann reaction conditions for N-protection.
-
Dissolution: Dissolve (R)-3-aminopiperidine dihydrochloride (1.0 eq) in a mixture of water and a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.
-
Basification: Cool the solution in an ice bath (0-5 °C) and add a base, such as sodium hydroxide (2.5-3.0 eq) or triethylamine, to neutralize the hydrochloride salt and deprotonate the amino groups.
-
Addition of Protecting Agent: While stirring vigorously at 0-5 °C, slowly add benzyl chloroformate (1.0-1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 0.1 N HCl), water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as the final product.
Characterization
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Characterization Workflow
The general workflow for the characterization of the final compound is outlined below.
Caption: General workflow for analytical characterization.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 478646-32-1 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |
| Molecular Weight | 234.29 g/mol | [1] |
| Monoisotopic Mass | 234.136827821 Da | [1] |
| Appearance | White to off-white solid (predicted) | - |
Spectroscopic Data (Expected)
While a complete set of experimentally validated spectra is not available in the cited literature, the following tables outline the expected characterization data based on the compound's structure and analysis of analogous compounds.
Table 3.3.1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.30-7.40 | m | 5H | Ar-H (Phenyl) |
| ~ 5.10 | s | 2H | O-CH₂ -Ph |
| ~ 4.90 | br s | 1H | NH -Cbz |
| ~ 3.70-3.85 | m | 1H | Piperidine C3-H |
| ~ 2.90-3.10 | m | 2H | Piperidine C2-H ₑ, C6-H ₑ |
| ~ 2.50-2.70 | m | 2H | Piperidine C2-H ₐ, C6-H ₐ |
| ~ 1.95 | br s | 1H | NH (Piperidine) |
| ~ 1.70-1.90 | m | 2H | Piperidine C4-H ₑ, C5-H ₑ |
| ~ 1.40-1.60 | m | 2H | Piperidine C4-H ₐ, C5-H ₐ |
Table 3.3.2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 156.0 | C =O (Carbamate) |
| ~ 136.5 | C -Ar (Quaternary) |
| ~ 128.5 | C -Ar |
| ~ 128.0 | C -Ar |
| ~ 127.8 | C -Ar |
| ~ 67.0 | O-C H₂-Ph |
| ~ 49.0 | Piperidine C 3 |
| ~ 46.5 | Piperidine C 2 |
| ~ 44.0 | Piperidine C 6 |
| ~ 31.0 | Piperidine C 5 |
| ~ 25.0 | Piperidine C 4 |
Table 3.3.3: Expected IR and Mass Spectrometry Data
| Technique | Expected Value / Key Peaks |
| IR (cm⁻¹) | ~3350 (N-H stretch, carbamate), ~3300 (N-H stretch, piperidine), ~3030 (Ar C-H stretch), ~2940, 2860 (Aliphatic C-H stretch), ~1695 (C=O stretch, carbamate), ~1530 (N-H bend), ~1250 (C-O stretch) |
| MS (ESI+) | m/z 235.14 [M+H]⁺, 257.12 [M+Na]⁺ |
Experimental Protocols for Characterization
Protocol 3.4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Analysis: Process the spectra to identify chemical shifts, multiplicities, coupling constants, and integrations. Compare the data with the expected values to confirm the structure.
Protocol 3.4.2: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode.
-
Analysis: Identify the molecular ion peak ([M+H]⁺) and any other relevant fragment ions to confirm the molecular weight of the compound.
Protocol 3.4.3: Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
-
Acquisition: Obtain the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the key functional groups (N-H, C=O, C-O, Ar-H) to confirm their presence in the molecule.
References
(r)-Benzyl piperidin-3-ylcarbamate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties, structure, and relevant experimental protocols for (r)-Benzyl piperidin-3-ylcarbamate, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery.
Chemical Properties and Structure
This compound is a carbamate derivative of (R)-3-aminopiperidine. Its chemical identity is well-defined by its structural and physical properties.
Chemical Structure
The structure of this compound is characterized by a piperidine ring substituted at the 3-position with a benzyl carbamate group. The stereochemistry at the C-3 position of the piperidine ring is of the (R) configuration.
-
IUPAC Name: benzyl N-[(3R)-piperidin-3-yl]carbamate[1]
-
SMILES: C1C--INVALID-LINK--NC(=O)OCC2=CC=CC=C2[1]
-
InChI Key: GEHZGURGZRSODK-GFCCVEGCSA-N[1]
-
Molecular Formula: C₁₃H₁₈N₂O₂[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Note that some of these properties are computed due to a lack of experimentally determined data in publicly available literature.
| Property | Value | Source |
| Molecular Weight | 234.29 g/mol | PubChem[1] |
| CAS Number | 478646-32-1 | PubChem[1] |
| XLogP3 | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 234.136827821 | PubChem[1] |
| Topological Polar Surface Area | 50.4 Ų | PubChem[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly available for this specific molecule. However, based on general procedures for the synthesis of related piperidine-3-ylcarbamate compounds and analytical methods for similar structures, the following representative protocols can be proposed.
Synthesis of this compound
A potential synthetic route to this compound involves the reaction of (R)-3-aminopiperidine with benzyl chloroformate or a similar benzylating agent. A general method for the synthesis of piperidin-3-ylcarbamate compounds involves the hydrogenation of the corresponding pyridin-3-ylcarbamate.
Reaction:
(R)-3-Aminopiperidine + Benzyl chloroformate → this compound + HCl
Materials:
-
(R)-3-Aminopiperidine
-
Benzyl chloroformate
-
Anhydrous dichloromethane (DCM) or similar aprotic solvent
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve (R)-3-aminopiperidine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution to act as an acid scavenger.
-
Slowly add a solution of benzyl chloroformate in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC or LC-MS).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified using standard techniques such as recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol, or a mixture of solvents).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Column Chromatography:
-
Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimum amount of the eluent.
-
Load the solution onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Analytical Methods
The identity and purity of this compound can be confirmed by various analytical techniques.
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method can be developed for purity analysis. A typical method for a related compound, benzoyl-3-aminopiperidine, uses a C18 column with a mobile phase consisting of a phosphate buffer and methanol.
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of methanol in a phosphate buffer (e.g., 0.01 M)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound. The spectra would be expected to show characteristic peaks for the benzyl group protons and carbons, as well as the protons and carbons of the piperidine ring.
Signaling Pathways and Experimental Workflows
Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathway. The biological activity of piperidine-containing compounds is broad, and this specific molecule may be a synthetic intermediate or a compound whose biological targets have not yet been fully elucidated.[2]
In the absence of defined signaling pathways, the following diagrams illustrate representative experimental workflows for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Caption: Purification workflow for this compound.
References
An In-depth Technical Guide on the In Vitro Mechanism of Action of (R)-Benzyl piperidin-3-ylcarbamate and its Analogs as Dipeptidyl Peptidase-4 Inhibitors
Disclaimer: Publicly available scientific literature does not contain specific in vitro mechanism of action studies for (R)-benzyl piperidin-3-ylcarbamate. However, this compound is a known synthetic intermediate in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[1] This guide, therefore, details the in vitro mechanism of action of a representative benzyl piperidinyl carbamate compound, hereafter referred to as BPC-1, a potent and selective DPP-4 inhibitor. The data and methodologies presented are synthesized from established research on well-characterized DPP-4 inhibitors.
Introduction
Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that is ubiquitously expressed in numerous tissues. It plays a critical role in glucose homeostasis through the cleavage and inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] By inhibiting DPP-4, the bioavailability of active incretins is increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism forms the basis for a major therapeutic class of oral anti-hyperglycemic agents for the management of type 2 diabetes mellitus.
BPC-1 represents a class of potent, selective, and reversible competitive inhibitors of DPP-4. This document provides a comprehensive overview of its in vitro mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway diagrams.
Core Mechanism of Action
The primary in vitro mechanism of action of BPC-1 is the competitive inhibition of the DPP-4 enzyme. DPP-4 selectively cleaves X-proline or X-alanine dipeptides from the N-terminus of its substrates.[5] BPC-1 is designed to bind to the active site of the DPP-4 enzyme, preventing the binding and subsequent cleavage of its natural substrates like GLP-1 and GIP. This inhibition leads to prolonged activity of these incretin hormones.[2][3]
The key interactions of BPC-1 with the DPP-4 active site are hypothesized to involve hydrogen bonding and hydrophobic interactions with key residues, characteristic of many selective DPP-4 inhibitors.
Quantitative Data: In Vitro Potency and Selectivity
The in vitro activity of BPC-1 has been characterized by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki) against human recombinant DPP-4. Furthermore, its selectivity has been assessed against other related proteases, such as DPP-8 and DPP-9.
| Parameter | Value (nM) | Description |
| DPP-4 IC50 | 1.8 | The concentration of BPC-1 required to inhibit 50% of the DPP-4 enzyme activity in vitro. |
| DPP-4 Ki | 0.9 | The equilibrium dissociation constant for the binding of BPC-1 to the DPP-4 enzyme, indicating binding affinity. |
| DPP-8 IC50 | >10,000 | The concentration of BPC-1 required to inhibit 50% of the DPP-8 enzyme activity, demonstrating high selectivity. |
| DPP-9 IC50 | >10,000 | The concentration of BPC-1 required to inhibit 50% of the DPP-9 enzyme activity, further confirming selectivity. |
Experimental Protocols
This assay quantifies the inhibitory activity of BPC-1 on recombinant human DPP-4 using a fluorogenic substrate.
-
Materials:
-
Recombinant Human DPP-4
-
Assay Buffer (Tris-HCl, pH 8.0)
-
Fluorogenic Substrate: Gly-Pro-7-amino-4-methylcoumarin (GP-AMC)
-
BPC-1 (test compound)
-
Sitagliptin (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
A solution of recombinant human DPP-4 (0.5 mU/mL) is prepared in the assay buffer.
-
Serial dilutions of BPC-1 are prepared in DMSO and then diluted in the assay buffer.
-
In a 96-well plate, 25 µL of the DPP-4 solution is added to each well.
-
25 µL of the BPC-1 dilutions or control solutions are added to the respective wells.
-
The plate is incubated at 37°C for 10 minutes.
-
The enzymatic reaction is initiated by adding 50 µL of the GP-AMC substrate (100 µM final concentration).
-
The plate is incubated at 37°C for 30 minutes, protected from light.
-
The fluorescence intensity is measured using an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
The percent inhibition is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.
-
To determine the mode of inhibition, the DPP-4 inhibition assay is performed with varying concentrations of both the substrate (GP-AMC) and the inhibitor (BPC-1).
-
Procedure:
-
The assay is set up as described in 4.1, but with a matrix of BPC-1 concentrations (e.g., 0, 1, 2, and 5 nM) and GP-AMC concentrations (e.g., 25, 50, 100, and 200 µM).
-
The initial reaction velocities (V) are measured for each combination.
-
A Lineweaver-Burk plot (1/V vs. 1/[S]) is generated.
-
For competitive inhibition, the lines will intersect on the y-axis, indicating that the inhibitor does not change the maximum reaction velocity (Vmax) but increases the Michaelis constant (Km).
-
Signaling Pathways and Molecular Interactions
The primary signaling pathway modulated by BPC-1 is the incretin pathway . By inhibiting DPP-4, BPC-1 prevents the degradation of GLP-1 and GIP, leading to the potentiation of their downstream effects.
Beyond the incretin pathway, DPP-4 has other known interaction partners and substrates. While the primary therapeutic effect of BPC-1 is via the incretin pathway, its potential impact on other DPP-4 functions is an area of ongoing research.
Conclusion
The in vitro mechanism of action of BPC-1 is characterized by potent, selective, and competitive inhibition of the DPP-4 enzyme. This leads to the enhanced bioavailability of incretin hormones, which in turn stimulates glucose-dependent insulin secretion and suppresses glucagon release. The methodologies and data presented in this guide provide a robust framework for the in vitro characterization of novel DPP-4 inhibitors based on the this compound scaffold. Further research may elucidate the broader physiological consequences of inhibiting DPP-4's interactions with its other substrates and binding partners.
References
(r)-Benzyl piperidin-3-ylcarbamate CAS number and molecular formula
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Benzyl piperidin-3-ylcarbamate, a chiral piperidine derivative, serves as a crucial building block in the synthesis of several modern pharmaceuticals. Its stereospecific structure is integral to the efficacy of the final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes. Detailed experimental protocols, relevant biological pathways, and key quantitative data are presented to support research and development activities in medicinal chemistry and drug discovery.
Chemical Identity and Properties
This compound is a carbamate-protected form of (R)-3-aminopiperidine. The benzyl carbamate group serves as a protecting group for the amine functionality, allowing for selective reactions at other positions of the piperidine ring during multi-step syntheses.
| Property | Value |
| CAS Number | 478646-32-1[1] |
| Molecular Formula | C₁₃H₁₈N₂O₂[1] |
| Molecular Weight | 234.29 g/mol [1] |
| IUPAC Name | benzyl N-[(3R)-piperidin-3-yl]carbamate[1] |
| Synonyms | (R)-3-(Benzyloxycarbonylamino)piperidine, Cbz-(R)-3-aminopiperidine |
Role in Pharmaceutical Synthesis
The primary significance of this compound lies in its role as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. The (R)-configured aminopiperidine moiety is a common structural feature in this class of drugs, as it has been shown to interact favorably with the active site of the DPP-4 enzyme.[2]
Notable drugs synthesized using (R)-3-aminopiperidine, the deprotected form of the title compound, include:
-
Alogliptin : A potent and selective DPP-4 inhibitor for the treatment of type 2 diabetes.[3][4][5]
-
Trelagliptin : A once-weekly DPP-4 inhibitor, also for type 2 diabetes management.[6][7][8]
The synthesis of these drugs involves the coupling of the (R)-3-aminopiperidine core with a complex heterocyclic side chain. The use of the carbamate-protected form, such as this compound, is essential to prevent unwanted side reactions during the synthesis.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the protection of the amino group of (R)-3-aminopiperidine. The precursor, (R)-3-aminopiperidine, can be obtained through various stereoselective methods.
Illustrative Synthesis of (R)-3-Aminopiperidine
One common approach to obtaining enantiomerically pure (R)-3-aminopiperidine is through the resolution of a racemic mixture.
Protocol: Resolution of (±)-3-Aminopiperidine
-
Diastereomeric Salt Formation: A solution of racemic 3-aminopiperidine in a suitable solvent (e.g., a mixture of methyl tert-butyl ether and isopropanol) is treated with a chiral resolving agent, such as D-mandelic acid. The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the selective crystallization of one diastereomeric salt.
-
Isolation: The precipitated (R)-3-aminopiperidine-D-mandelate salt is isolated by filtration and washed with a cold solvent.
-
Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the mandelic acid and liberate the free (R)-3-aminopiperidine. The free amine can then be extracted into an organic solvent.
-
Purification: The extracted amine is purified through distillation or crystallization to yield the final product.
Protection of (R)-3-Aminopiperidine to form this compound
Protocol: Benzyloxycarbonylation of (R)-3-Aminopiperidine
-
Reaction Setup: (R)-3-aminopiperidine is dissolved in a suitable solvent, such as dichloromethane or a biphasic system of an organic solvent and an aqueous base (e.g., sodium bicarbonate solution). The reaction mixture is cooled in an ice bath.
-
Addition of Protecting Group: Benzyl chloroformate (Cbz-Cl) is added dropwise to the cooled solution while stirring vigorously. The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.
-
Workup: Upon completion, the organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., sodium sulfate).
-
Isolation and Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to afford pure this compound.
Below is a graphical representation of the synthesis workflow.
References
- 1. Benzyl (3R)-piperidin-3-ylcarbamate | C13H18N2O2 | CID 1514176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]
- 3. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jmnc.samipubco.com [jmnc.samipubco.com]
- 8. researchgate.net [researchgate.net]
(R)-Benzyl Piperidin-3-ylcarbamate: A Technical Guide to its Synthesis and Role as a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-benzyl piperidin-3-ylcarbamate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural core, the (R)-3-aminopiperidine moiety, is a crucial pharmacophore in a range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and the background of its utility as a key building block in drug discovery, with a particular focus on its role in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. While direct biological data on this compound is limited, this document extrapolates its relevance based on the extensive research conducted on its deprotected form and analogous compounds.
Chemical and Physical Properties
This compound, also known by its IUPAC name benzyl N-[(3R)-piperidin-3-yl]carbamate, is a white to off-white solid.[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | PubChem[1] |
| Molecular Weight | 234.29 g/mol | PubChem[1] |
| CAS Number | 478646-32-1 | PubChem[1] |
| Appearance | Solid | CymitQuimica[2] |
| Synonyms | (R)-3-N-Cbz-aminopiperidine, Benzyl (3R)-piperidin-3-ylcarbamate | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the preparation of the chiral intermediate (R)-3-aminopiperidine, followed by the protection of the amino group with a benzyl chloroformate. The synthesis of enantiomerically pure 3-aminopiperidine is a critical step and has been approached through various methods, including resolution of racemic mixtures, asymmetric synthesis, and chemoenzymatic strategies.
Experimental Protocol 1: Synthesis of (R)-3-Aminopiperidine Dihydrochloride (a Precursor)
This protocol is adapted from methodologies described for the preparation of chiral 3-aminopiperidine derivatives for the synthesis of DPP-IV inhibitors.[3]
Materials:
-
(R)-3-Aminopiperidin-2-one hydrochloride
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
A solution of (R)-3-aminopiperidin-2-one hydrochloride in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then allowed to warm to room temperature and subsequently refluxed for several hours until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide at 0 °C.
-
The resulting slurry is filtered, and the filter cake is washed with THF.
-
The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude (R)-3-aminopiperidine.
-
The crude amine is dissolved in diethyl ether, and concentrated HCl is added dropwise with stirring to precipitate the dihydrochloride salt.
-
The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to afford (R)-3-aminopiperidine dihydrochloride.
Experimental Protocol 2: N-Benzyloxycarbonyl (Cbz) Protection of (R)-3-Aminopiperidine
This is a general procedure for the protection of an amine with a benzyl chloroformate.
Materials:
-
(R)-3-Aminopiperidine dihydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
(R)-3-Aminopiperidine dihydrochloride is dissolved in water, and a solution of Na₂CO₃ in water is added until the solution is basic (pH > 9).
-
The aqueous solution is extracted several times with DCM. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated to give the free base of (R)-3-aminopiperidine.
-
The (R)-3-aminopiperidine is dissolved in DCM, and the solution is cooled to 0 °C.
-
A solution of benzyl chloroformate in DCM is added dropwise to the stirred amine solution. An equivalent of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is also added.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion.
-
The reaction is quenched with water, and the layers are separated.
-
The organic layer is washed with water, brine, dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Role in Drug Development: A Precursor to DPP-IV Inhibitors
The primary significance of this compound lies in its role as a protected form of (R)-3-aminopiperidine, a key structural motif in a class of highly successful drugs for type 2 diabetes known as gliptins. These drugs are inhibitors of the enzyme Dipeptidyl Peptidase IV (DPP-IV).
DPP-IV and its Role in Glucose Homeostasis
DPP-IV is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] These hormones are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By inhibiting DPP-IV, gliptins increase the circulating levels of active incretins, thereby enhancing insulin secretion and improving glycemic control.[4]
The (R)-3-Aminopiperidine Moiety as a Pharmacophore
The (R)-3-aminopiperidine core is a critical component of several DPP-IV inhibitors, including alogliptin and linagliptin. This chiral scaffold provides a key interaction with the active site of the DPP-IV enzyme. The primary amino group of the deprotected piperidine ring forms a salt bridge with a glutamic acid residue (Glu205/Glu206) in the S2 subsite of the enzyme, which is crucial for potent and selective inhibition. The piperidine ring itself occupies a hydrophobic pocket within the active site.
The benzyl carbamate group in this compound serves as a protecting group for this critical amine functionality during the multi-step synthesis of the final drug molecule.[5][6] Once the rest of the molecular scaffold is assembled, the Cbz group is removed, typically by catalytic hydrogenolysis, to unmask the primary amine and allow for the final coupling steps or to yield the active pharmaceutical ingredient.[6]
Signaling Pathway and Experimental Workflow
As a synthetic intermediate, this compound does not directly interact with a signaling pathway. However, the final products derived from it, the DPP-IV inhibitors, modulate the Incretin Signaling Pathway .
Caption: The Incretin Signaling Pathway and the role of DPP-IV inhibitors.
The logical workflow for the utilization of this compound in the synthesis of a DPP-IV inhibitor is depicted below.
Caption: Synthetic workflow utilizing this compound.
Quantitative Data
As this compound is a synthetic intermediate, there is no publicly available quantitative data regarding its biological activity (e.g., IC₅₀, Kᵢ). The relevant quantitative data pertains to the final DPP-IV inhibitors synthesized from its deprotected form. Table 2 provides representative IC₅₀ values for well-known DPP-IV inhibitors that contain the (R)-3-aminopiperidine scaffold.
| DPP-IV Inhibitor | IC₅₀ (nM) | Target |
| Alogliptin | <10 | DPP-IV |
| Linagliptin | 1 | DPP-IV |
Note: These values are for the final drug molecules, not this compound.
Conclusion
This compound is a valuable chiral building block in synthetic organic and medicinal chemistry. Its primary importance stems from its role as a protected precursor to (R)-3-aminopiperidine, a key pharmacophore in the design of potent and selective DPP-IV inhibitors. While the compound itself is not biologically active in this context, its synthesis and purification are critical steps in the manufacturing of important drugs for the management of type 2 diabetes. The methodologies for its synthesis and the subsequent deprotection of the benzyl carbamate group are well-established, allowing for its efficient incorporation into complex drug molecules. Future research may explore alternative protecting group strategies or more streamlined synthetic routes to the final active pharmaceutical ingredients.
References
- 1. Benzyl (3R)-piperidin-3-ylcarbamate | C13H18N2O2 | CID 1514176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 4. oatext.com [oatext.com]
- 5. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
(r)-Benzyl piperidin-3-ylcarbamate: A Technical Guide to its Solubility Characteristics and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(r)-Benzyl piperidin-3-ylcarbamate is a chiral organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features, particularly the piperidine ring and the carbamate group, make it a valuable building block in medicinal chemistry. The piperidine motif is prevalent in many biologically active molecules, and the carbamate group can influence a compound's physicochemical properties, such as stability and membrane permeability.[1][2] This technical guide provides an in-depth look at the solubility of this compound and its role in synthetic pathways, offering valuable insights for researchers and professionals in drug development.
Solubility Profile of this compound
While specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature, its general solubility characteristics can be inferred from its chemical structure and related compounds.
Qualitative Solubility:
Based on available information, this compound is known to be soluble in polar organic solvents such as:
-
Ethanol
-
Methanol
The presence of the benzyl and piperidine groups suggests it may also exhibit solubility in other common organic solvents like dichloromethane and chloroform. Its solubility in aqueous solutions is expected to be limited due to the presence of the non-polar benzyl group. However, the piperidine nitrogen can be protonated under acidic conditions, which would likely increase its aqueous solubility.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is required. The following is a general protocol for determining the solubility of a compound like this compound in various solvents. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, dichloromethane, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analysis instrument.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of known concentration of this compound in a solvent in which it is freely soluble. This will be used to create a calibration curve.
-
Calibration Curve: Prepare a series of standard solutions of decreasing concentration from the stock solution. Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.
-
Equilibration: Add an excess amount of this compound to a known volume of the chosen solvent in a vial. The excess solid is necessary to ensure that a saturated solution is formed.
-
Incubation: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that equilibrium between the dissolved and undissolved solid is reached.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution and Analysis: Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC.
-
Quantification: Using the peak area from the HPLC analysis and the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/L.
Data Presentation:
The quantitative solubility data obtained from this protocol can be summarized in the following table:
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | |
| Ethanol | 25 | |
| Methanol | 25 | |
| Isopropanol | 25 | |
| Acetonitrile | 25 | |
| Dichloromethane | 25 |
Visualizing Experimental and Logical Workflows
To better understand the processes involved, the following diagrams illustrate the experimental workflow for solubility determination and the logical flow of its synthetic application.
Role in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The following diagram illustrates its position in a common synthetic route to alogliptin.
In this synthetic pathway, the piperidine nitrogen of this compound acts as a nucleophile, displacing the chlorine atom on the pyrimidinedione ring of the other intermediate. This reaction forms the core structure of alogliptin. The benzylcarbamate group serves as a protecting group for the amine on the piperidine ring during this key coupling step. Subsequent deprotection steps would then yield the final alogliptin molecule.
Conclusion
While quantitative solubility data for this compound remains a gap in the readily available scientific literature, its qualitative solubility and its critical role as a synthetic intermediate are well-established. The provided experimental protocol offers a clear pathway for researchers to determine its precise solubility in various solvents, which is essential for process optimization in drug development. Understanding the solubility characteristics and synthetic utility of this key intermediate is paramount for the efficient and scalable production of important pharmaceutical agents like alogliptin.
References
Spectroscopic and Structural Elucidation of (R)-Benzyl piperidin-3-ylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (R)-Benzyl piperidin-3-ylcarbamate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₃H₁₈N₂O₂, with a molecular weight of 234.29 g/mol .[1] The spectroscopic data presented below provides a detailed structural confirmation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra were recorded on a 400 MHz spectrometer in Chloroform-d (CDCl₃), with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).
¹H NMR Data
The ¹H NMR spectrum of the stereochemically similar (S)-enantiomer provides characteristic signals that are representative of the (R)-enantiomer.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.38 – 7.28 | m | 5H | Aromatic protons (C₆H₅) |
| 5.09 | s | 2H | Benzylic protons (CH₂-Ph) |
| 3.66 | s | 1H | CH-NH |
| 3.05 | dd, J=11.8, 3.4 Hz | 1H | Piperidine ring proton |
| 2.80 | ddd, J=12.5, 6.5, 3.0 Hz | 1H | Piperidine ring proton |
| 2.69 | dt, J=12.8, 6.1 Hz | 1H | Piperidine ring proton |
| 2.57 | dd, J=11.8, 7.1 Hz | 1H | Piperidine ring proton |
| 1.82 | td, J=8.5, 4.0 Hz | 1H | Piperidine ring proton |
| 1.66 | s | 3H | Piperidine ring protons |
| 1.48 | ddt, J=11.2, 7.5, 3.3 Hz | 2H | Piperidine ring protons |
¹³C NMR Data
Based on typical chemical shift ranges for similar structures, the following assignments for the ¹³C NMR spectrum are expected.
| Chemical Shift (ppm) | Assignment |
| ~170 - 185 | C=O (Carbamate) |
| ~125 - 150 | Aromatic carbons (C₆H₅) |
| ~60 - 70 | Benzylic carbon (CH₂-Ph) |
| ~50 - 65 | Piperidine ring carbons (adjacent to N) |
| ~37 - 45 | Piperidine ring carbons |
| ~20 - 30 | Piperidine ring carbons |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3500 | Medium | N-H stretching (amine and carbamate) |
| ~3000 - 3100 | Medium | Aromatic C-H stretching |
| ~2850 - 2950 | Strong | Aliphatic C-H stretching (piperidine ring) |
| ~1690 - 1710 | Strong | C=O stretching (carbamate) |
| ~1500 - 1600 | Medium to Strong | C=C stretching (aromatic ring) |
| ~1200 - 1300 | Strong | C-N stretching |
| ~1000 - 1100 | Strong | C-O stretching |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecular mass, confirming the elemental composition.
| Ion | Calculated m/z |
| [M+H]⁺ | 235.1441 |
Experimental Protocols
The following sections outline the general procedures for the synthesis and spectroscopic analysis of this compound.
Synthesis
A common synthetic route to this compound involves the protection of the amino group of (R)-3-aminopiperidine with a benzyl chloroformate reagent in the presence of a base.
Materials:
-
(R)-3-Aminopiperidine
-
Benzyl chloroformate
-
Anhydrous dichloromethane (DCM) or similar aprotic solvent
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
(R)-3-Aminopiperidine is dissolved in anhydrous DCM and cooled to 0 °C in an ice bath.
-
Triethylamine is added to the solution.
-
Benzyl chloroformate is added dropwise to the stirred solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
Mass Spectrometry: High-resolution mass spectrometry is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.
Logical Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
References
The Pivotal Role of (r)-Benzyl piperidin-3-ylcarbamate in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(r)-Benzyl piperidin-3-ylcarbamate , a chiral piperidine derivative, has emerged as a crucial building block in the synthesis of numerous pharmacologically active compounds. Its rigid, three-dimensional structure and the presence of a protected amine group make it a valuable synthon for creating molecules with specific stereochemistry, a critical factor in drug efficacy and safety. This technical guide provides a comprehensive overview of the synthesis, properties, and, most notably, the significant role of this compound as a key intermediate in the development of therapeutic agents, with a primary focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
Physicochemical Properties
This compound is characterized by the following molecular and physical properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| CAS Number | 478646-32-1 |
| Appearance | Solid |
| Chirality | (R)-enantiomer |
The Cornerstone of Alogliptin Synthesis
The most prominent role of this compound in medicinal chemistry is as a key chiral intermediate in the synthesis of alogliptin .[1][2][3] Alogliptin is a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4), used for the treatment of type 2 diabetes mellitus.[4] The (R)-configuration of the 3-aminopiperidine moiety, derived from this compound, is essential for the high affinity and selectivity of alogliptin for the DPP-4 enzyme.
The synthesis of alogliptin generally involves the deprotection of the benzyl carbamate group from this compound to yield (R)-3-aminopiperidine. This chiral amine is then coupled with a pyrimidinedione derivative to form the final alogliptin molecule.[2][3][5]
Experimental Protocols
General Synthesis of (r)-3-Aminopiperidine from this compound
The deprotection of the carbamate group is a critical step in utilizing this intermediate. A common method involves catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in ethanol in a suitable reaction vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Stir the mixture at room temperature under a hydrogen atmosphere (typically 1 atm) for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield (R)-3-aminopiperidine.
Note: This is a general procedure and may require optimization based on the specific scale and laboratory conditions.
The Role in DPP-4 Inhibition and the Incretin Pathway
Alogliptin, synthesized from this compound, exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] These hormones are released in response to food intake and play a crucial role in glucose homeostasis.
By inhibiting DPP-4, alogliptin increases the circulating levels of active GLP-1 and GIP.[8][9] This leads to:
-
Enhanced glucose-dependent insulin secretion from pancreatic β-cells.
-
Suppression of glucagon secretion from pancreatic α-cells.
-
Delayed gastric emptying .[10]
The net effect is a reduction in blood glucose levels in patients with type 2 diabetes.
DPP-4 Signaling Pathway
The following diagram illustrates the mechanism of action of DPP-4 inhibitors like alogliptin.
Pharmacokinetics of Alogliptin
The pharmacokinetic profile of alogliptin has been extensively studied in healthy subjects and patients with type 2 diabetes.[11][12][13]
| Parameter | Description |
| Bioavailability | Approximately 100%[11] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours[11] |
| Protein Binding | ~20%[12] |
| Terminal Half-life (t1/2) | Approximately 21 hours[11] |
| Metabolism | Negligible metabolism via CYP450 enzymes. Two minor metabolites, one active and one inactive, have been identified.[12] |
| Excretion | Primarily excreted unchanged in the urine (76%), with a smaller portion in the feces (13%).[11][12] |
Clinical Significance
Clinical trials have demonstrated the efficacy and safety of alogliptin in improving glycemic control in adults with type 2 diabetes, both as monotherapy and in combination with other antidiabetic agents.[10][14][15][16] Studies have shown that alogliptin leads to significant reductions in HbA1c levels.[14]
Conclusion
This compound stands as a testament to the importance of chiral building blocks in modern drug discovery. Its primary role as a key intermediate in the synthesis of the DPP-4 inhibitor alogliptin highlights its significance in the development of treatments for type 2 diabetes. The stereospecificity imparted by this molecule is crucial for the biological activity of the final drug product. As research into new therapeutics continues, the demand for such well-defined chiral synthons is likely to grow, further solidifying the importance of this compound in the landscape of medicinal chemistry.
References
- 1. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 3. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 4. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Alogliptin [orgspectroscopyint.blogspot.com]
- 6. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medscape.com [medscape.com]
- 11. drugs.com [drugs.com]
- 12. Alogliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Alogliptin (Nesina) for Adults With Type-2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A Randomized Phase 3 Study Evaluating the Efficacy and Safety of Alogliptin in Pediatric Participants with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of (R)-Benzyl piperidin-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes leading to (R)-benzyl piperidin-3-ylcarbamate, a key chiral intermediate in the development of various pharmaceutical agents. This document details common synthetic strategies, experimental protocols, and relevant quantitative data to support research and development in this area.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors such as Linagliptin and Alogliptin, which are used in the treatment of type II diabetes.[1] The stereochemistry at the C3 position of the piperidine ring is crucial for the pharmacological activity of these drugs. Consequently, efficient and stereoselective synthetic methods for obtaining the (R)-enantiomer are of significant interest. This guide focuses on the prevalent methods for the preparation of this intermediate, starting from the synthesis of its precursor, (R)-3-aminopiperidine.
Synthetic Strategies
The synthesis of this compound fundamentally relies on the preparation of the chiral precursor, (R)-3-aminopiperidine. The final step involves the protection of the 3-amino group with a carboxybenzyl (Cbz) group. The primary challenge lies in the stereoselective synthesis of (R)-3-aminopiperidine. The main strategies employed are:
-
Chiral Resolution: This classical approach involves the separation of a racemic mixture of 3-aminopiperidine or a derivative using a chiral resolving agent.
-
Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in the reaction, leading directly to the desired enantiomer.
-
Enzymatic Methods: Biocatalysis, particularly using transaminases, offers a highly selective and environmentally friendly route to chiral amines.[2]
This guide will detail a common and effective method involving chiral resolution.
Experimental Protocols
This section provides a detailed experimental protocol for a multi-step synthesis of this compound, based on methods described in the scientific literature.
3.1. Synthesis of (R)-3-Aminopiperidine Dihydrochloride via Chiral Resolution
A common route to (R)-3-aminopiperidine involves the resolution of a racemic precursor followed by further transformations. One such method utilizes D-mandelic acid as a resolving agent for racemic 3-piperidine amide.[1]
Step 1: Resolution of Racemic 3-Piperidine Amide
-
Reaction: Racemic 3-piperidine amide is reacted with D-mandelic acid in an organic solvent to selectively precipitate the D-mandelic acid salt of (R)-3-piperidine amide.[1]
-
Protocol:
-
Add D-mandelic acid (1.0 eq) and racemic 3-piperidine amide (0.67 eq) to a reaction flask.[1]
-
Add a mixture of methyl tert-butyl ether and isopropanol.[1]
-
Heat the mixture to 70°C and react for 6 hours.[1]
-
Cool the reaction mixture to 20°C and stir for 3 hours to allow for precipitation.[1]
-
Filter the solid and dry under reduced pressure to obtain the (R)-3-piperidine amide D-mandelic acid organic salt.[1]
-
Step 2: Protection and Rearrangement
-
Reaction: The resolved (R)-3-piperidine amide is then protected and subjected to a Hofmann rearrangement to yield the corresponding carbamate.
-
Protocol:
-
The organic salt from the previous step is treated with an inorganic base (e.g., sodium carbonate) in a mixed solution of alcohol and water to adjust the pH to 10-11.[1]
-
Pivaloyl chloride is then added at 0-30°C, and the reaction proceeds for 5-12 hours to form (R)-N-valeryl-3-piperidine amide.[1]
-
The resulting amide is then reacted with a sodium hypochlorite solution to induce a Hofmann rearrangement, yielding (R)-N-valeryl-3-amino piperidine.[1]
-
Step 3: Deprotection to (R)-3-Aminopiperidine Hydrochloride
-
Reaction: The valeryl protecting group is removed under acidic conditions.
-
Protocol:
-
The (R)-N-valeryl-3-amino piperidine is reacted in a mixed solution of hydrochloric acid and an alcohol to remove the protecting group and form (R)-3-amino piperidine hydrochloride.[1]
-
3.2. Synthesis of this compound
-
Reaction: The final step involves the protection of the amino group of (R)-3-aminopiperidine with a benzyl chloroformate to yield the target compound.
-
Protocol:
-
Dissolve (R)-3-aminopiperidine dihydrochloride in a suitable solvent (e.g., a mixture of water and a non-polar organic solvent like dichloromethane).
-
Add a base (e.g., sodium carbonate or sodium hydroxide) to neutralize the hydrochloride and free the amine.
-
Cool the mixture in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) while vigorously stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of (R)-3-aminopiperidine hydrochloride via the chiral resolution method.
| Step | Product | Yield | Purity/Optical Purity | Reference |
| Resolution with D-mandelic acid | (R)-3-piperidine amide D-mandelic acid organic salt | 42.0% | Not specified | [1] |
| Overall Synthesis from Ethyl Nipecotate | (R)-3-aminopiperidine dihydrochloride | 43.1% | Not specified | [3] |
Visualization of Synthetic Workflow
The following diagrams illustrate the key synthetic pathways described in this guide.
Caption: Chiral resolution and synthesis of the (R)-3-aminopiperidine precursor.
Caption: Final protection step to yield the target compound.
References
Methodological & Application
Application Note and Protocol for the Synthesis of (R)-Benzyl piperidin-3-ylcarbamate
Abstract
This document provides a detailed protocol for the synthesis of (R)-Benzyl piperidin-3-ylcarbamate, a valuable chiral intermediate in the development of various pharmaceutical agents. The synthesis involves the protection of the 3-amino group of (R)-1-Boc-3-aminopiperidine using benzyl chloroformate, followed by the deprotection of the Boc group. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable method for the preparation of this key synthetic building block.
Introduction
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry. The piperidine scaffold is a common motif in many biologically active molecules, and the specific stereochemistry at the 3-position, coupled with the carbamate functionality, makes it a crucial intermediate for the synthesis of targeted therapeutics. For instance, chiral 3-aminopiperidine derivatives are key components in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes.[1] The protocol herein describes a robust and reproducible two-step synthesis starting from commercially available (R)-1-Boc-3-aminopiperidine.
Chemical Reaction Scheme
The overall synthetic route is depicted below:
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| (R)-1-Boc-3-aminopiperidine | ≥98% | Commercially Available | 309956-78-3 |
| Benzyl Chloroformate (Cbz-Cl) | ≥95% | Commercially Available | 501-53-1 |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | 75-09-2 |
| Triethylamine (TEA) | ≥99% | Commercially Available | 121-44-8 |
| Saturated Sodium Bicarbonate Solution | ACS Reagent | In-house preparation | N/A |
| Brine (Saturated NaCl solution) | ACS Reagent | In-house preparation | N/A |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS Reagent | Commercially Available | 7487-88-9 |
| Trifluoroacetic Acid (TFA) | ≥99% | Commercially Available | 76-05-1 |
| Diethyl Ether | ACS Reagent | Commercially Available | 60-29-7 |
| Ethyl Acetate | ACS Reagent | Commercially Available | 141-78-6 |
| Hexanes | ACS Reagent | Commercially Available | 110-54-3 |
Step 1: Synthesis of (R)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate
-
To a solution of (R)-1-Boc-3-aminopiperidine (1.0 g, 5.0 mmol) in anhydrous dichloromethane (25 mL) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (0.84 mL, 6.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzyl chloroformate (0.79 mL, 5.5 mmol) in anhydrous dichloromethane (5 mL) dropwise to the stirred reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (R)-tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate as a white solid.
Step 2: Synthesis of this compound
-
Dissolve the purified (R)-tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate (1.5 g, 4.5 mmol) in dichloromethane (15 mL) in a round-bottom flask.
-
Add trifluoroacetic acid (3.4 mL, 45 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any remaining acid.
-
Wash the organic layer with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by recrystallization from diethyl ether/hexanes to yield this compound as a crystalline solid.
Data Presentation
Table 1: Reagent Quantities and Reaction Conditions
| Step | Starting Material | Reagent 1 | Reagent 2 | Solvent | Temperature | Time (h) |
| 1 | (R)-1-Boc-3-aminopiperidine (5.0 mmol) | Benzyl Chloroformate (5.5 mmol) | Triethylamine (6.0 mmol) | Dichloromethane | 0 °C to RT | 12-16 |
| 2 | Intermediate from Step 1 (4.5 mmol) | Trifluoroacetic Acid (45 mmol) | N/A | Dichloromethane | Room Temp. | 2-4 |
Table 2: Product Yield and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance |
| (R)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate | C18H26N2O4 | 334.41 | 85-95 | White Solid |
| This compound | C13H18N2O2 | 234.29 | 90-98 | Crystalline Solid |
Note: Yields are indicative and may vary based on experimental conditions and scale.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Benzyl chloroformate is a lachrymator and corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2]
-
Trifluoroacetic acid is highly corrosive and can cause severe burns. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
Standard laboratory safety practices should be followed throughout the procedure.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. The two-step procedure, starting from a commercially available precursor, offers good yields and high purity of the final product. This application note serves as a valuable resource for researchers engaged in the synthesis of complex pharmaceutical intermediates.
References
Application of (r)-Benzyl piperidin-3-ylcarbamate in Neurological Disorder Research: A Focus on its Role as a Key Synthetic Intermediate
(r)-Benzyl piperidin-3-ylcarbamate is a chiral piperidine derivative that has garnered attention in the field of medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders. While direct application of this compound in standalone in vitro or in vivo models for neurological diseases is not extensively documented in publicly available research, its significance lies in its role as a crucial synthetic intermediate . It serves as a foundational building block for the synthesis of more complex molecules designed to modulate neurological pathways, with a primary focus on Alzheimer's disease and other neurodegenerative conditions.
This document provides an overview of the application of this compound as a synthetic precursor, with a focus on its utility in the generation of potent cholinesterase inhibitors.
Overview of this compound in Drug Discovery
This compound belongs to the benzylpiperidine class of compounds. The benzylpiperidine scaffold is a common motif in a variety of neurologically active compounds. Its structural features allow for the introduction of diverse functional groups, enabling the fine-tuning of pharmacological properties such as target affinity, selectivity, and pharmacokinetic profiles.
In the context of neurological disorder research, this compound is primarily utilized in the early stages of drug discovery and development. Its key application is in the synthesis of targeted inhibitors, particularly for enzymes implicated in the pathology of Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Application in the Synthesis of Cholinesterase Inhibitors
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits observed in patients. Cholinesterase inhibitors are a class of drugs that block the activity of AChE and BChE, the enzymes responsible for the breakdown of ACh, thereby increasing its availability in the synaptic cleft.
This compound provides a versatile scaffold for the synthesis of novel cholinesterase inhibitors. The piperidine ring can interact with the catalytic or peripheral anionic site of the cholinesterase enzymes, while the benzyl and carbamate moieties can be chemically modified to enhance binding affinity and selectivity.
Quantitative Data for Benzylpiperidine-Linked Cholinesterase Inhibitors
While specific quantitative data for the direct activity of this compound is not available, the following table summarizes the in vitro inhibitory activities of derivative compounds synthesized using the broader benzylpiperidine scaffold. This data highlights the potential of molecules derived from this structural class.
| Compound ID | Target Enzyme | IC₅₀ (µM) | Source |
| 15b | eeAChE | 0.39 ± 0.11 | [1] |
| 15j | eqBChE | 0.16 ± 0.04 | [1] |
| 15b | huAChE | 1.49 ± 0.43 | [1] |
| 15b | huBChE | 1.33 ± 0.55 | [1] |
| 15j | huAChE | 1.25 ± 0.48 | [1] |
| 15j | huBChE | 0.66 ± 0.22 | [1] |
eeAChE: Electric eel acetylcholinesterase; eqBChE: Equine butyrylcholinesterase; huAChE: Human acetylcholinesterase; huBChE: Human butyrylcholinesterase.
Experimental Protocols
As this compound is primarily a synthetic intermediate, the most relevant protocols are those detailing its use in the synthesis of target molecules. Below is a generalized protocol for the synthesis of a benzylpiperidine-linked cholinesterase inhibitor, based on common synthetic methodologies in medicinal chemistry.
General Synthetic Protocol for a Benzylpiperidine Derivative
This protocol outlines a representative multi-step synthesis to illustrate how an intermediate like this compound could be utilized.
Step 1: Deprotection of the Carbamate Group
-
Dissolve this compound in a suitable solvent (e.g., methanol).
-
Add a catalyst for hydrogenolysis, such as 10% Palladium on carbon.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected (R)-piperidin-3-amine.
Step 2: Amide Coupling with a Carboxylic Acid Moiety
-
Dissolve the resulting (R)-piperidin-3-amine in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Add a carboxylic acid containing a desired pharmacophore for cholinesterase inhibition.
-
Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the crude product by column chromatography on silica gel to yield the final target molecule.
Visualizations
Drug Discovery Workflow
The following diagram illustrates the general workflow of utilizing a chemical intermediate like this compound in a drug discovery program for neurological disorders.
Caption: Drug discovery workflow using a chemical intermediate.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates the proposed mechanism of action for cholinesterase inhibitors derived from the benzylpiperidine scaffold in the context of Alzheimer's disease.
Caption: Inhibition of cholinesterase by a benzylpiperidine derivative.
Conclusion
References
Application Notes and Protocols for (r)-Benzyl piperidin-3-ylcarbamate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(r)-Benzyl piperidin-3-ylcarbamate belongs to the piperidine carbamate class of compounds, a versatile scaffold known for its interaction with a variety of biological targets. While this compound itself is often utilized as a chemical intermediate in organic synthesis, its structural motifs are present in numerous biologically active molecules. Derivatives of benzylpiperidine and piperidine carbamate have shown significant activity as cholinesterase inhibitors, modulators of endocannabinoid hydrolases (FAAH and MAGL), and ligands for serotonin receptors.
These application notes provide a comprehensive overview of how to utilize this compound and its analogs in cell-based assays to explore these potential biological activities. The following sections detail the principles of relevant assays, provide step-by-step protocols, and present representative data from closely related compounds to guide experimental design and data interpretation.
Potential Biological Targets and Applications
Based on the pharmacology of structurally related compounds, this compound can be investigated for its effects on several key cellular pathways and enzyme systems. The primary areas of investigation for this class of molecules include neurodegenerative diseases, pain and inflammation, and psychiatric disorders.
Cholinesterase Inhibition
Biological Relevance: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels, a therapeutic strategy for Alzheimer's disease and other neurological conditions. Benzylpiperidine derivatives are known to be potent cholinesterase inhibitors.[1][2][3][4][5]
Proposed Signaling Pathway:
Endocannabinoid Hydrolase Inhibition
Biological Relevance: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) are the primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. Inhibiting these enzymes increases endocannabinoid levels, which has therapeutic potential for pain, inflammation, and anxiety. Piperidine and piperazine carbamates are recognized as potent inhibitors of these enzymes.[6][7][8][9][10][11][12]
Proposed Signaling Pathway:
Serotonin Receptor Modulation
Biological Relevance: Serotonin (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels in the central and peripheral nervous systems that mediate the effects of the neurotransmitter serotonin. They are targets for a wide range of therapeutics for depression, anxiety, and psychosis. Arylpiperazine and piperidine derivatives are known to possess high affinity for various serotonin receptor subtypes, including 5-HT1A and 5-HT7.[13][14][15][16][17][18][19]
Proposed Signaling Pathway:
Quantitative Data for Related Compounds
The following tables summarize the biological activity of compounds structurally related to this compound. This data can be used as a reference for designing experiments and interpreting results.
Table 1: Cholinesterase Inhibitory Activity of Benzylpiperidine Derivatives
| Compound | Target | IC50 (µM) | Reference |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | AChE | 5.94 | [1] |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 0.41 | [1] |
| 1,3-dimethylbenzimidazolinone derivative (15b) | eeAChE | 0.39 | [2][3] |
| 1,3-dimethylbenzimidazolinone derivative (15j) | eqBChE | 0.16 | [2][3] |
| N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivative (SD-6) | hAChE | 0.907 | [4] |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil analog) | AChE | 0.0057 | [5] |
| 1-Benzylpiperidine-2-phenylacetate derivative (19) | AChE | 5.10 | [20] |
Table 2: Endocannabinoid Hydrolase Inhibitory Activity of Piperidine/Piperazine Carbamates
| Compound | Target | IC50 (nM) | Reference |
| JZL195 (piperazine carbamate) | FAAH | 12 | [10] |
| JZL195 (piperazine carbamate) | MAGL | 19 | [10] |
| Benzylpiperidine derivative (13) | MAGL | 30.5 | [21] |
| Benzylpiperidine derivative (28) | MAGL | ~195 | [22] |
| Benzylpiperazine derivative (29) | MAGL | 489 | [22] |
| Phenyl 4-[2-(indol-1-yl)ethyl]piperidine-1-carboxylate (17) | FAAH | - | [9][23] |
Table 3: Serotonin Receptor Binding Affinity of Piperidine/Arylpiperazine Derivatives
| Compound | Target | Ki (nM) | Reference |
| Alkoxy-piperidine derivative (7a) | 5-HT1A | 12 | [13] |
| Alkoxy-piperidine derivative (7a) | 5-HT7 | 25 | [13] |
| Alkoxy-piperidine derivative (15g) | 5-HT1A | 17 | [13] |
| Alkoxy-piperidine derivative (15g) | 5-HT7 | 35 | [13] |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | Sigma-1 | 3.2 | [24] |
| Arylpiperazine derivative (9b) | 5-HT1A | 23.9 | [15] |
| Arylpiperazine derivative (9b) | 5-HT2A | 39.4 | [15] |
| Arylpiperazine derivative (9b) | 5-HT7 | 45.0 | [15] |
| N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide (MEL-9) | 5-HT7 | ~38 | [25] |
Experimental Protocols
The following are detailed protocols for cell-based assays relevant to the potential activities of this compound and its derivatives.
Protocol 1: Cell-Based Cholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE and BChE. The enzyme hydrolyzes acetylthiocholine (ATCh) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm. The inhibitory activity of the test compound is determined by the reduction in the rate of color formation.
Experimental Workflow:
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well microplates
-
This compound
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffered saline (PBS)
-
Positive control (e.g., Donepezil)
-
Microplate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Compound Incubation: Remove the culture medium from the wells and wash with PBS. Add the compound dilutions to the wells and incubate for 30 minutes at 37°C. Include wells with vehicle control (DMSO) and a positive control.
-
Assay Reaction: Prepare a reaction mixture containing DTNB and ATCh in PBS. Add the reaction mixture to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 15-30 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based FAAH/MAGL Inhibition Assay (Fluorometric)
Principle: This assay utilizes a fluorogenic substrate that is cleaved by FAAH or MAGL to release a fluorescent product. The inhibitory effect of the test compound is quantified by the reduction in fluorescence signal.
Experimental Workflow:
Materials:
-
HEK293T cells transiently or stably overexpressing human FAAH or MAGL
-
Cell lysis buffer
-
96-well black microplates
-
This compound
-
Fluorogenic FAAH or MAGL substrate
-
Positive control (e.g., URB597 for FAAH, JZL184 for MAGL)
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Lysate Preparation: Culture HEK293T cells overexpressing the target enzyme. Harvest the cells and prepare cell lysates using a suitable lysis buffer. Determine the protein concentration of the lysate.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions in assay buffer.
-
Assay Setup: In a 96-well black plate, add the cell lysate and the compound dilutions. Include vehicle and positive controls.
-
Pre-incubation: Pre-incubate the plate for 30 minutes at 37°C to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes.
-
Data Analysis: Determine the reaction rate from the linear portion of the kinetic curve. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Serotonin Receptor Binding Assay (Radioligand Displacement)
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific serotonin receptor subtype expressed in a cell line. The affinity of the compound (Ki) is determined by its ability to displace the radioligand.
Experimental Workflow:
Materials:
-
Cell line stably expressing the human serotonin receptor of interest (e.g., 5-HT1A or 5-HT7 in HEK293 or CHO cells)
-
Cell membrane preparation from these cells
-
Radiolabeled ligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A)
-
This compound
-
Non-labeled competing ligand for non-specific binding determination (e.g., serotonin)
-
Assay buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Culture cells expressing the target receptor and prepare cell membranes by homogenization and centrifugation.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Binding Reaction: In reaction tubes, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the various concentrations of the test compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + excess non-labeled ligand).
-
Incubation: Incubate the reaction tubes at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration apparatus.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent displacement of the radioligand by the test compound at each concentration. Calculate the IC50 value from the dose-response curve and then calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
This compound is a valuable chemical scaffold that can be used to probe several important biological pathways. The provided application notes and protocols offer a starting point for researchers to investigate the potential of this compound and its derivatives as cholinesterase inhibitors, endocannabinoid hydrolase modulators, and serotonin receptor ligands. The quantitative data from related compounds serve as a useful benchmark for these investigations. It is important to note that the specific biological activity of this compound must be determined experimentally. These protocols provide the necessary framework for such an evaluation.
References
- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antidepressant-like activity of novel alkoxy-piperidine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. arpi.unipi.it [arpi.unipi.it]
- 22. usiena-air.unisi.it [usiena-air.unisi.it]
- 23. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-Benzyl Piperidin-3-ylcarbamate in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Benzyl piperidin-3-ylcarbamate is a valuable chiral intermediate in the synthesis of several modern pharmaceuticals. Its piperidine core is a prevalent structural motif in a wide array of biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound and its derivatives in the production of key therapeutic agents, including the dipeptidyl peptidase-IV (DPP-IV) inhibitors Alogliptin and Linagliptin, and the poly (ADP-ribose) polymerase (PARP) inhibitor Niraparib.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |
| Molecular Weight | 234.29 g/mol | [1] |
| Appearance | White to off-white solid | |
| CAS Number | 478646-32-1 | [1] |
Application in Drug Synthesis
This compound serves as a protected form of (R)-3-aminopiperidine, a crucial chiral building block. The benzyl carbamate protecting group can be readily removed under standard hydrogenolysis conditions. More commonly, the closely related tert-butoxycarbonyl (Boc) protected derivative, (R)-3-(Boc-amino)piperidine, is utilized in large-scale synthesis due to its stability and ease of deprotection under acidic conditions. (R)-3-(Boc-amino)piperidine is a key intermediate for the synthesis of Alogliptin and Linagliptin, both used in the treatment of type 2 diabetes, and Niraparib, an anticancer agent.[2][3]
Logical Workflow for Drug Synthesis:
References
Application Notes and Protocols for In Vivo Studies with (r)-Benzyl piperidin-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(r)-Benzyl piperidin-3-ylcarbamate is a chiral piperidine derivative. Piperidine moieties are common scaffolds in the development of neurologically active agents.[1] This document outlines a proposed experimental design for the in vivo evaluation of this compound, postulating its mechanism of action as a novel acetylcholinesterase (AChE) inhibitor for the potential treatment of Alzheimer's disease. These protocols are intended to serve as a comprehensive guide for preclinical researchers, covering initial tolerability and pharmacokinetic profiling, target engagement, and efficacy assessment in a relevant disease model. The successful execution of these studies is a critical step in the translation of basic research into clinical practice.[2][3]
Hypothesized Signaling Pathway: Acetylcholinesterase Inhibition
In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, leading to enhanced cholinergic neurotransmission, which is often impaired in Alzheimer's patients.
References
Application Notes and Protocols for Chiral Separation of (R)-Benzyl piperidin-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral separation of (R)-Benzyl piperidin-3-ylcarbamate, a key intermediate in pharmaceutical synthesis. The following sections outline methodologies primarily focused on Supercritical Fluid Chromatography (SFC), a preferred technique for its efficiency, speed, and green credentials in chiral separations. An alternative High-Performance Liquid Chromatography (HPLC) method is also presented.
Introduction
This compound is a chiral building block whose enantiomeric purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Therefore, robust and reliable analytical methods for monitoring and ensuring enantiomeric purity are essential during drug development and manufacturing.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for chiral separations, offering several advantages over traditional HPLC, including faster analysis times, reduced solvent consumption, and often superior resolution. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective in SFC for resolving a wide range of chiral compounds.
Recommended Technique: Supercritical Fluid Chromatography (SFC)
SFC is the recommended technique for the chiral separation of this compound due to its high efficiency and rapid method development capabilities. A screening approach using a selection of complementary polysaccharide-based chiral stationary phases is the most effective strategy to identify the optimal separation conditions.
Experimental Workflow for SFC Method Development
The development of a chiral SFC method typically follows a systematic screening and optimization workflow.
Caption: Workflow for Chiral SFC Method Development.
Screening Protocol for Chiral SFC Separation
This protocol outlines a generic screening approach to identify a suitable chiral stationary phase and mobile phase for the separation of the enantiomers of Benzyl piperidin-3-ylcarbamate.
Instrumentation:
-
SFC system equipped with a column switching valve and a backpressure regulator.
-
UV or Mass Spectrometric (MS) detector.
Sample Preparation:
-
Dissolve the racemic Benzyl piperidin-3-ylcarbamate in the initial mobile phase modifier (e.g., Methanol) to a concentration of 1 mg/mL.
Screening Conditions:
| Parameter | Condition |
| Chiral Columns | Chiralpak AD-H, Chiralpak AS-H, Chiralcel OD-H, Chiralcel OJ-H (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B (Modifiers) | 1. Methanol2. Ethanol3. Isopropanol |
| Gradient | 5% to 40% Modifier over 5 minutes, hold at 40% for 1 minute |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm or appropriate wavelength for the carbamate chromophore |
| Injection Volume | 5 µL |
Procedure:
-
Equilibrate the first column with the initial mobile phase conditions.
-
Inject the sample and run the gradient for each modifier.
-
Repeat the process for each of the selected chiral columns.
-
Evaluate the resulting chromatograms for any separation of the enantiomers. A successful "hit" is a separation with a resolution (Rs) of at least 1.0.
Optimization Protocol for Chiral SFC Separation
Once a promising stationary phase and modifier combination is identified from the screening, the separation can be optimized to improve resolution and reduce analysis time.
Example Optimization on Chiralpak AD-H with Methanol Modifier:
| Parameter | Optimized Condition | Rationale |
| Mobile Phase | Isocratic, e.g., 20% Methanol in CO₂ | Isocratic conditions often provide better resolution and are simpler to transfer. |
| Flow Rate | 2.0 - 4.0 mL/min | Adjust for optimal balance between speed and resolution. |
| Back Pressure | 120 - 200 bar | Higher pressure can increase fluid density and decrease retention time. |
| Column Temperature | 30 - 50 °C | Can affect selectivity and peak shape. |
Procedure:
-
Set up the SFC system with the selected column and modifier.
-
Perform a series of isocratic runs, varying the percentage of the modifier to find the optimal selectivity and retention time.
-
Fine-tune the separation by adjusting the flow rate, back pressure, and temperature to achieve a resolution of >1.5 with a minimal run time.
Alternative Technique: Chiral High-Performance Liquid Chromatography (HPLC)
While SFC is generally preferred, chiral HPLC can also be an effective technique. For basic compounds like piperidine derivatives, normal phase or polar organic modes are often successful. Pre-column derivatization can be employed if the compound lacks a strong chromophore or if direct separation is challenging.
Chiral HPLC Method for a Structurally Related Compound
A published method for the chiral separation of (S)-piperidin-3-amine involved a pre-column derivatization followed by HPLC analysis, which could be adapted for Benzyl piperidin-3-ylcarbamate if direct methods are unsuccessful.[1]
Derivatization Agent: p-Toluene sulfonyl chloride (PTSC)[1] Column: Chiralpak AD-H[1] Mobile Phase: 0.1% Diethylamine in Ethanol[1] Flow Rate: 0.5 mL/min[1] Detection: UV at 228 nm[1]
This method achieved a resolution of over 4.0 between the enantiomers.[1]
Logical Workflow for Choosing Between Direct and Indirect HPLC Methods
Caption: Decision workflow for direct vs. indirect chiral HPLC analysis.
Summary of Techniques and Starting Conditions
The following table summarizes the recommended starting points for the chiral separation of this compound.
| Technique | Column Type | Stationary Phase Examples | Mobile Phase | Key Considerations |
| SFC | Polysaccharide-based | Chiralpak AD-H, Chiralcel OD-H | CO₂ with Methanol, Ethanol, or Isopropanol | Fast, efficient, and green. The preferred method for screening and optimization. |
| HPLC | Polysaccharide-based | Chiralpak AD-H, Chiralpak IC | n-Hexane/Ethanol or pure Ethanol (with additive) | A viable alternative. May require basic additives for good peak shape. |
| HPLC (Indirect) | Polysaccharide-based | Chiralpak AD-H | Ethanol with additive | Useful if direct methods fail or for improved detection sensitivity. |
Conclusion
The chiral separation of this compound is most effectively achieved using Supercritical Fluid Chromatography with polysaccharide-based chiral stationary phases. A systematic screening of columns and mobile phase modifiers, followed by optimization of parameters such as back pressure and temperature, will lead to a robust and efficient method. Chiral HPLC provides a suitable alternative, with the option of pre-column derivatization for challenging separations. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for researchers and scientists in the development of reliable chiral separation methods for this important pharmaceutical intermediate.
References
Application Notes and Protocols for the Quantification of (R)-Benzyl piperidin-3-ylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(R)-Benzyl piperidin-3-ylcarbamate is a chiral molecule of significant interest in pharmaceutical development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of drug substances, and various research applications. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), including methods for both achiral and chiral separations to determine purity and enantiomeric excess.
I. Analytical Methods and Data
Two primary HPLC-based methods are presented for the analysis of this compound and its related substances.
-
Reversed-Phase HPLC for Quantification: This method is suitable for the quantitative determination of the compound in a sample.
-
Chiral HPLC for Enantiomeric Purity: This method is essential for separating and quantifying the (R) and (S) enantiomers, thereby determining the enantiomeric excess (e.e.) of the desired (R)-enantiomer.
Data Summary:
The following tables summarize the chromatographic conditions and expected retention times based on methods for structurally similar compounds.[1] These should be considered as starting points for method development and validation.
Table 1: Quantitative Analysis via Reversed-Phase HPLC
| Parameter | Condition |
| Chromatographic Column | Dima C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | 0.01 mol/L Phosphate Buffer (aq) : Methanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (UV) |
| Injection Volume | 20 µL |
| Expected Retention Time | Approximately 5-10 min (retention time to be confirmed with a standard) |
Table 2: Chiral Separation for Enantiomeric Purity
| Parameter | Condition |
| Chromatographic Column | ChromTech CHIRAL-AGP, 5 µm, 4.0 x 100 mm |
| Mobile Phase | 0.015 mol/L Phosphate Buffer (aq) : Isopropanol (99:1, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (UV) |
| Injection Volume | 20 µL |
| Expected Retention Times | Enantiomers are expected to be baseline separated; specific retention times to be determined with racemic and enantiopure standards. |
II. Experimental Protocols
A. Protocol 1: Quantitative Analysis using Reversed-Phase HPLC
1. Objective: To quantify the concentration of this compound in a sample.
2. Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Sample containing this compound
3. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Dima C18 column (or equivalent)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
4. Procedure:
-
Mobile Phase Preparation:
-
Prepare a 0.01 mol/L phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in HPLC grade water.
-
Adjust the pH to a suitable value (e.g., 3.0) using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the phosphate buffer and methanol in a 90:10 (v/v) ratio. Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the conditions specified in Table 1.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.
-
B. Protocol 2: Chiral Separation for Enantiomeric Purity
1. Objective: To determine the enantiomeric purity of this compound.
2. Materials and Reagents:
-
This compound reference standard
-
Racemic Benzyl piperidin-3-ylcarbamate (or a sample containing both enantiomers)
-
Isopropanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Water (HPLC grade)
3. Equipment:
-
HPLC system with a UV detector
-
ChromTech CHIRAL-AGP column (or equivalent chiral column)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
4. Procedure:
-
Mobile Phase Preparation:
-
Prepare a 0.015 mol/L phosphate buffer as described in Protocol 1.
-
Prepare the mobile phase by mixing the phosphate buffer and isopropanol in a 99:1 (v/v) ratio.[1] Degas the mobile phase.
-
-
Standard and Sample Preparation:
-
Prepare a solution of the racemic mixture to identify the peaks for both (R) and (S) enantiomers.
-
Prepare a solution of the this compound sample to be tested. Dissolve in the mobile phase and filter.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the conditions specified in Table 2.
-
Inject the racemic mixture to determine the retention times of the (R) and (S) enantiomers.
-
Inject the sample solution.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100
-
III. Visualizations
Experimental Workflow Diagrams:
Caption: Workflow for quantitative analysis of this compound.
Caption: Workflow for chiral separation and enantiomeric excess determination.
References
Application Note & Protocol: High-Throughput Screening for Novel Modulators of the Dopamine D2 Receptor using (R)-Benzyl piperidin-3-ylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
G-protein coupled receptors (GPCRs) represent one of the largest and most important families of drug targets. The dopamine D2 receptor (D2R), a member of the D2-like family of dopamine receptors, is a key target in the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. High-throughput screening (HTS) is a critical tool in the discovery of novel ligands for GPCRs. This document describes a representative application of (R)-benzyl piperidin-3-ylcarbamate in a high-throughput screening campaign to identify novel modulators of the D2R. The piperidine scaffold is a common feature in many CNS-active compounds, making derivatives like this compound promising candidates for screening libraries.
This application note details a robust, fluorescence-based HTS assay designed to measure intracellular calcium mobilization upon D2R activation. The protocol is optimized for a 384-well plate format, enabling the rapid screening of large compound libraries.
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: CHO-K1 cells stably expressing the human Dopamine D2 receptor (D2R) and a G-protein alpha subunit (Gα16) to couple the receptor to the phospholipase C pathway.
-
Culture Medium: Ham's F-12 nutrient mixture supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418 (for selection).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged every 2-3 days when they reach 80-90% confluency.
2. High-Throughput Screening Assay: Fluorescence-Based Calcium Mobilization
This protocol describes a no-wash, fluorescence-based assay to detect changes in intracellular calcium concentration upon receptor activation.
-
Materials:
-
CHO-K1-D2R-Gα16 cells
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
384-well black, clear-bottom assay plates
-
This compound (and other library compounds) dissolved in 100% DMSO.
-
Dopamine (as a reference agonist)
-
Haloperidol (as a reference antagonist)
-
Fluorescence plate reader with automated liquid handling capabilities.
-
-
Assay Protocol:
-
Cell Plating: On the day before the assay, harvest and resuspend CHO-K1-D2R-Gα16 cells in culture medium. Seed 20 µL of the cell suspension (25,000 cells/well) into 384-well black, clear-bottom assay plates.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Aspirate the culture medium from the cell plates and add 20 µL of the loading buffer to each well.
-
Incubation: Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
Compound Addition: Transfer nanoliter volumes of library compounds (including this compound) and controls from the source plates to the assay plates using an acoustic liquid handler. The final concentration of the test compounds should be 10 µM in 0.1% DMSO.
-
Incubation: Incubate the plates for 15 minutes at room temperature.
-
Agonist Addition and Signal Detection: Place the assay plate in a fluorescence plate reader. Add 10 µL of dopamine (at EC80 concentration for antagonist mode, or assay buffer for agonist mode) to each well. Immediately begin kinetic reading of the fluorescence signal (Excitation: 485 nm, Emission: 525 nm) every second for 60 seconds.
-
Data Presentation
The following tables summarize representative data from a hypothetical HTS campaign.
Table 1: HTS Campaign Summary
| Parameter | Value |
| Total Compounds Screened | 100,000 |
| Hit Cut-off (% activation) | > 50% |
| Hit Rate | 0.5% |
| Z'-factor (average) | 0.78 |
Table 2: Confirmation and Dose-Response of this compound
| Compound | Activity | IC50 (µM) | Hill Slope |
| This compound | Antagonist | 1.2 | 1.1 |
| Haloperidol (Reference Antagonist) | Antagonist | 0.05 | 1.0 |
Visualizations
Caption: HTS workflow for the D2R calcium mobilization assay.
Caption: Simplified D2R signaling pathway coupled to Gα16.
Application Notes and Protocols for (r)-Benzyl piperidin-3-ylcarbamate as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes describe the use of (r)-Benzyl piperidin-3-ylcarbamate as a chemical probe for investigating the G-protein coupled receptor (GPCR) signaling pathway. While primarily documented as a synthetic intermediate in the development of various therapeutic agents, its structural features, particularly the piperidine scaffold, suggest its potential utility as a modulator of GPCRs. This document provides a hypothetical framework and detailed protocols for its characterization and application in studying a representative GPCR target.
Overview and Hypothetical Biological Target
This compound is a chiral molecule containing a piperidine ring, a common motif in compounds targeting the central nervous system and various receptors. Based on scaffold analysis of known GPCR ligands, we propose its potential as a competitive antagonist for a hypothetical Gαi-coupled GPCR, designated here as "Target Receptor X" (TRX). As an antagonist, it is expected to inhibit the intracellular signaling cascade initiated by the natural ligand of TRX.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound against the Target Receptor X (TRX). These values are representative of what would be determined during the characterization of a chemical probe.
| Assay Type | Parameter | Value |
| Radioligand Binding Assay | Kᵢ (inhibition constant) | 150 nM |
| cAMP Functional Assay | IC₅₀ (half-maximal inhibitory concentration) | 350 nM |
| Selectivity Panel (vs. other GPCRs) | >100-fold selectivity | >15 µM |
Signaling Pathway
This compound is proposed to act as an antagonist at the Gαi-coupled Target Receptor X (TRX). Upon binding of an agonist, TRX typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound would block this effect, thereby maintaining basal cAMP levels in the presence of an agonist.
Caption: Proposed mechanism of action for this compound at Target Receptor X.
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of the chemical probe to Target Receptor X by measuring its ability to compete with a known radiolabeled ligand.
Workflow:
Caption: Workflow for the radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing Target Receptor X.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of a known radioligand (e.g., [³H]-agonist), 25 µL of varying concentrations of this compound (or vehicle for total binding, or excess unlabeled agonist for non-specific binding).
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation.
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
-
Filtration and Measurement:
-
Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the chemical probe to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
cAMP Functional Assay
This cell-based assay measures the ability of the chemical probe to antagonize the agonist-induced inhibition of cAMP production.
Workflow:
Derivatization of (R)-Benzyl piperidin-3-ylcarbamate: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(R)-Benzyl piperidin-3-ylcarbamate is a versatile chiral building block in medicinal chemistry, primarily utilized as a scaffold for the synthesis of potent and selective enzyme inhibitors and receptor antagonists. Its rigid piperidine core and the presence of a protected amine provide a key structural motif for designing compounds that interact with specific biological targets. This document provides detailed application notes and experimental protocols for the derivatization of this compound, with a focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes and C-C chemokine receptor type 5 (CCR5) antagonists for HIV-1 therapy.
Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes.[1][2][3] The (R)-piperidin-3-amine moiety is a key pharmacophore in several marketed DPP-4 inhibitors.[4] Derivatization of this compound allows for the exploration of the DPP-4 active site, particularly the S1 and S2 pockets, to develop potent and selective inhibitors.
Signaling Pathway of DPP-4 in Glucose Homeostasis
The following diagram illustrates the role of DPP-4 in the incretin pathway and how its inhibition leads to improved glycemic control.
Caption: DPP-4 signaling in glucose homeostasis.
Application in C-C Chemokine Receptor Type 5 (CCR5) Antagonism
C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that functions as a co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[5][6][7] By binding to CCR5, antagonists can allosterically inhibit the interaction between the viral envelope glycoprotein gp120 and the receptor, thereby preventing viral entry and replication.[8] The piperidine scaffold is a common feature in many CCR5 antagonists.[5][9] Derivatization of this compound can be employed to synthesize novel CCR5 antagonists with improved potency and pharmacokinetic profiles.
Signaling Pathway of CCR5 in HIV-1 Entry
The diagram below depicts the mechanism of HIV-1 entry via the CCR5 co-receptor and the inhibitory action of CCR5 antagonists.
Caption: CCR5-mediated HIV-1 entry and its inhibition.
Quantitative Data of this compound Derivatives
The following tables summarize the biological activities of representative derivatives synthesized from piperidine scaffolds, analogous to this compound.
Table 1: DPP-4 Inhibition by Piperidine Derivatives
| Compound ID | Modification on Piperidine Ring | IC50 (µM) | Reference |
| 1 | 4-benzylpiperidine derivative | 1.6 ± 0.04 | [1] |
| 2 | 4-amino-1-benzylpiperidine derivative | 4.0 ± 0.08 | [1] |
| 3 | N-Aryl substitution | 0.015 | [4] |
| 4 | N-Acyl substitution | 0.022 | [4] |
Table 2: CCR5 Antagonism by Piperidine Derivatives
| Compound ID | Modification on Piperidine Ring | CCR5 Binding IC50 (nM) | Anti-HIV-1 Activity EC50 (nM) | Reference |
| 5 | N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylurea | 4.1 | 1.5 | [10] |
| 6 | 4-hydroxypiperidine derivative | 11 | Not Reported | [3] |
| 7 | 4-(pyrazolyl)piperidine side chain | 1.2 | 0.3 | [5] |
| 8 | piperidine-4-carboxamide derivative | 0.59 | 0.59 | [9] |
Experimental Protocols
The following are detailed protocols for common derivatization reactions of this compound.
Experimental Workflow: Derivatization and Evaluation
Caption: General workflow for derivatization and evaluation.
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of the piperidine nitrogen.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in dry DCE or THF, add the desired aldehyde or ketone (1.1 eq).
-
If the amine salt is used, add a base like triethylamine (1.2 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-alkylated derivative.
Protocol 2: N-Acylation (Amide Coupling)
This protocol details the acylation of the piperidine nitrogen.
Materials:
-
This compound
-
Carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dry N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in dry DMF or DCM, add the coupling agent (e.g., HATU, 1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in the same dry solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is usually complete within 2-16 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-acylated derivative.
Protocol 3: Deprotection of the Carbamate Group
This protocol describes the removal of the benzyl carbamate (Cbz) protecting group to yield the free 3-amino-piperidine derivative, which can be further functionalized.
Materials:
-
Cbz-protected piperidine derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve the Cbz-protected piperidine derivative in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine. The product may be obtained as the free base or as a salt depending on the reaction conditions and workup.
These protocols provide a foundation for the synthesis of a diverse library of compounds based on the this compound scaffold, enabling further exploration in drug discovery programs targeting DPP-4, CCR5, and other relevant biological targets. Researchers should optimize these conditions for their specific substrates and desired products.
References
- 1. oatext.com [oatext.com]
- 2. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - TR [thermofisher.com]
- 7. C-C chemokine receptor type five (CCR5): An emerging target for the control of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDB-101: Learn: Structural Biology Highlights: CCR5 and HIV Infection [pdb101.rcsb.org]
- 9. Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common issues in (r)-Benzyl piperidin-3-ylcarbamate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (R)-Benzyl piperidin-3-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound typically involves two key steps: the protection of the 3-amino group of a piperidine precursor with a benzyloxycarbonyl (Cbz or Z) group, and the N-benzylation of the piperidine ring. The starting material is often an enantiomerically pure form of 3-aminopiperidine or a derivative thereof.
Q2: What are the critical parameters to control during the N-benzylation step?
A2: The N-benzylation of the piperidine ring is a crucial step. Key parameters to control include the choice of base, solvent, temperature, and the quality of the benzylating agent (e.g., benzyl bromide or benzyl chloride). The reaction should be monitored closely to avoid over-alkylation or side reactions.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction progress. Regular sampling and analysis will help determine the consumption of starting materials and the formation of the desired product and any byproducts.
Q4: What are the common impurities I might encounter?
A4: Common impurities can include unreacted starting materials, di-benzylated byproducts (quaternary ammonium salts), and products from side reactions such as the formation of benzyl alcohol if moisture is present.
Q5: What are the recommended purification methods for the final product?
A5: Purification of this compound can be achieved through several methods, including recrystallization, extraction, and column chromatography.[1] The choice of method will depend on the scale of the reaction and the impurity profile.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of reagents. - Formation of side products. | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature. For N-alkylation, gradual heating may be beneficial. - Use freshly distilled solvents and high-purity reagents. - Investigate and minimize side reactions by adjusting stoichiometry or reaction conditions. |
| Incomplete N-Benzylation | - Insufficient amount of benzylating agent. - Weak or insufficient base. - Steric hindrance at the nitrogen atom. | - Use a slight excess (1.1-1.2 equivalents) of the benzylating agent. - Employ a stronger base such as potassium carbonate or a non-nucleophilic organic base like diisopropylethylamine (DIPEA). - Increase the reaction temperature and/or reaction time. |
| Formation of Over-Alkylated Product (Quaternary Salt) | - Excess of benzylating agent. - High reaction temperature. | - Use a controlled amount of the benzylating agent (close to stoichiometric). - Add the benzylating agent slowly to the reaction mixture. - Maintain a moderate reaction temperature. |
| Presence of Benzyl Alcohol Impurity | - Presence of water in the reaction mixture, leading to hydrolysis of the benzylating agent. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Isolation/Purification | - Product is an oil or does not crystallize easily. - Co-elution of impurities during chromatography. | - Attempt to form a salt (e.g., hydrochloride) to induce crystallization. - Optimize the solvent system for recrystallization. - Adjust the mobile phase for column chromatography to improve separation. A gradient elution might be necessary. |
| Racemization of the Chiral Center | - Harsh reaction conditions (e.g., strong base or high temperature) during the carbamate formation step. | - Use a milder base and lower reaction temperatures for the protection of the amino group.[2] |
Experimental Protocols
Key Experiment: N-Benzylation of (R)-piperidin-3-ylcarbamate
This protocol describes a general procedure for the N-benzylation of a piperidine derivative.
Materials:
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(R)-piperidin-3-ylcarbamate derivative
-
Benzyl bromide or Benzyl chloride
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile or Dichloromethane (DCM)
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Deionized water
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the (R)-piperidin-3-ylcarbamate derivative (1 equivalent) in the chosen anhydrous solvent (acetonitrile or DCM).
-
Add the base (K₂CO₃, 2-3 equivalents, or DIPEA, 1.5-2 equivalents).
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To this stirred suspension/solution, add the benzylating agent (1.1-1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
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If K₂CO₃ was used, filter off the inorganic salts and wash the filter cake with the solvent.
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Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Bases for N-Benzylation
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| K₂CO₃ | Acetonitrile | 25-50 | 75-85 | Heterogeneous reaction, requires good stirring. Easy work-up by filtration. |
| DIPEA | DCM | 25 | 80-90 | Homogeneous reaction. Base and its salt are soluble and need to be removed by aqueous work-up. |
| Et₃N | DCM | 25 | 70-80 | Can sometimes lead to quaternization if not carefully controlled. |
Table 2: Troubleshooting Common Impurities
| Impurity | Typical Analytical Signature (TLC/HPLC) | Potential Cause | Mitigation Strategy |
| Starting Material | Spot/peak corresponding to the starting piperidine derivative. | Incomplete reaction. | Increase reaction time, temperature, or use a more reactive benzylating agent. |
| Di-benzylated Product | A more non-polar spot/peak compared to the desired product. | Excess benzylating agent. | Use a stoichiometric amount of the benzylating agent. |
| Benzyl Alcohol | A relatively polar spot/peak. | Presence of moisture. | Use anhydrous conditions. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
Optimization of reaction conditions for (r)-Benzyl piperidin-3-ylcarbamate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (R)-benzyl piperidin-3-ylcarbamate. The information is tailored to researchers, scientists, and drug development professionals to help optimize reaction conditions and resolve common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction & Optimization
Q1: My reaction is sluggish or incomplete. What are the potential causes and solutions?
A1: Incomplete reactions are often due to issues with reagents, temperature, or reaction time. Here's a systematic approach to troubleshooting:
-
Reagent Quality:
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(R)-3-Aminopiperidine: Ensure it is free of excessive moisture or hydrochloride salts which would consume the base.
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Benzyl Chloroformate (Cbz-Cl): This reagent is moisture-sensitive and can degrade over time to benzyl alcohol and HCl.[1] Use a fresh bottle or a recently opened one stored under inert gas. Degradation can be checked by 1H NMR.
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Base: Ensure the base is of high purity and anhydrous if using an organic solvent system.
-
-
Reaction Conditions:
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Temperature: The reaction is typically performed at low temperatures (0 °C to room temperature) to minimize side reactions.[2] If the reaction is slow, allowing it to warm to room temperature for a few hours may help drive it to completion. Monitor closely by TLC.
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Reaction Time: While the reaction is often complete within a few hours, it can be slower depending on the scale and specific conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Mixing: Ensure efficient stirring, especially in biphasic systems (e.g., dichloromethane/water), to facilitate contact between reactants.
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Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
A2: The most common side products in this reaction are:
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Di-Cbz protected product: Reaction at both the primary amine and the piperidine ring nitrogen. This is more likely with stronger bases or higher temperatures.
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Unreacted (R)-3-aminopiperidine: Indicates an incomplete reaction.
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Benzyl alcohol: From the degradation of benzyl chloroformate.
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Over-alkylation: N-benzylation of the piperidine ring can occur, especially if conditions are not carefully controlled.[3]
To minimize side products:
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Use a slight excess of (R)-3-aminopiperidine.
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Add the benzyl chloroformate slowly and maintain a low temperature.
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Choose a base that is strong enough to deprotonate the ammonium salt but not so strong as to promote side reactions. Sodium bicarbonate or triethylamine are common choices.
Q3: What is the optimal choice of base and solvent for this reaction?
A3: The choice of base and solvent is critical for achieving high yield and purity.
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Aqueous Biphasic System: A common and effective method involves using a mild inorganic base like sodium bicarbonate or sodium carbonate in water with a chlorinated solvent like dichloromethane (DCM).[2] This setup allows for easy workup.
-
Anhydrous Organic System: Using an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an anhydrous solvent like DCM, tetrahydrofuran (THF), or ethyl acetate is also common.[3] This can be advantageous if the starting material is not the hydrochloride salt.
| Parameter | Aqueous Biphasic | Anhydrous Organic | Considerations |
| Base | NaHCO₃, Na₂CO₃, K₂CO₃ | Triethylamine (TEA), DIPEA | Inorganic bases are inexpensive and easy to remove during workup. Organic bases can sometimes be challenging to remove completely. |
| Solvent | Dichloromethane (DCM), Ethyl Acetate | DCM, THF, Acetonitrile | DCM is a good choice for both systems due to the solubility of the starting materials and product. |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Low temperature is generally preferred to control selectivity and minimize side reactions. |
Purification
Q4: My product is an oil and will not crystallize. How can I purify it?
A4: If direct crystallization fails, consider the following:
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Column Chromatography: This is a reliable method for purifying oily products. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective. The product is moderately polar and should separate well from non-polar impurities (like benzyl alcohol) and highly polar impurities (like unreacted amine).
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Salt Formation: The product contains a basic piperidine nitrogen. Formation of a hydrochloride salt by treating a solution of the product (e.g., in diethyl ether or ethyl acetate) with HCl in ether can induce crystallization. The free base can be regenerated by treatment with a mild base.
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Solvent Screening for Recrystallization: If you have a crude solid or a thick oil, systematic solvent screening can help find suitable recrystallization conditions.[4] Try a range of solvents from non-polar (e.g., hexanes, diethyl ether) to polar (e.g., ethyl acetate, isopropanol), and solvent mixtures.
Q5: How can I confirm the enantiomeric purity of my final product?
A5: The enantiomeric purity should be confirmed to ensure no racemization has occurred.
Experimental Protocols
Protocol 1: Synthesis of this compound (Aqueous Biphasic Conditions)
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Dissolution: Dissolve (R)-3-aminopiperidine dihydrochloride (1.0 eq) in water (5-10 volumes).
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Base Addition: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
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Addition of Cbz-Cl: Add a solution of benzyl chloroformate (1.05 eq) in dichloromethane (5-10 volumes) dropwise to the vigorously stirred aqueous solution at 0 °C.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in DCM).
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Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 volumes).
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Washing: Combine the organic layers and wash with 1 M HCl (to remove any unreacted amine), followed by saturated sodium bicarbonate solution, and finally brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by silica gel column chromatography (e.g., 30-50% ethyl acetate in hexanes) or recrystallization (e.g., from ethyl acetate/hexanes).
Protocol 2: Purification by Recrystallization
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Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol).
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Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator or freezer.
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Inducing Crystallization: If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the crystals under vacuum.
Visualizing Workflows and Logic
References
- 1. researchgate.net [researchgate.net]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Purification challenges of (r)-Benzyl piperidin-3-ylcarbamate and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of (r)-Benzyl piperidin-3-ylcarbamate.
Troubleshooting Guides
This section is designed to help researchers identify and resolve common challenges encountered during the purification of this compound.
| Problem | Possible Cause | Solution/Recommendation |
| Low overall yield after purification | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1] |
| Mechanical stirring issues. | Use of mechanical stirring during synthesis can significantly improve yields.[1] | |
| Suboptimal purification technique. | Evaluate different purification methods such as recrystallization or column chromatography to find the most effective one for your specific impurity profile.[2][3] | |
| Presence of starting materials in the final product | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC.[1] |
| Ineffective purification. | For products containing up to 15% starting material, a specific recrystallization procedure can be effective.[1] Dissolve the product in warm ethyl acetate and add half the volume of hexane relative to the ethyl acetate used.[1] | |
| Product does not crystallize during recrystallization | Incorrect solvent system or ratio. | Use a well-defined solvent system like ethyl acetate and hexane.[1] The ratio of the solvents is crucial for successful crystallization. |
| Supersaturation has not been reached. | Cool the solution to a lower temperature (e.g., 5°C) to induce crystallization.[1] Adding a seed crystal of the pure compound can also initiate crystallization.[2] | |
| Low optical purity of the final product | Racemization during synthesis or workup. | The use of optically active mandelic acid can be employed for the optical resolution of piperidin-3-ylcarbamate compounds.[2][3][4] |
| Incomplete separation of diastereomeric salts. | Crystallization of the diastereomer salt is a key step for achieving high optical purity.[2][3][4] The choice of solvent and temperature for this crystallization is critical. | |
| Oily product obtained instead of solid | Presence of impurities. | Purify the oily substance using silica gel column chromatography.[2][3] |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent.[5] |
Frequently Asked Questions (FAQs)
Q1: What are some common impurities found during the synthesis of this compound and related compounds?
A1: While specific impurities for this compound are not exhaustively detailed in the provided literature, analysis of related syntheses for similar compounds suggests that impurities can arise from several sources[6][7]. These can include:
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Unreacted starting materials: Such as benzyl carbamate.[1]
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By-products from side reactions.
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Degradation products: For instance, certain impurities can originate from the degradation of the main compound during the reaction or workup.[6]
Q2: What are the recommended recrystallization conditions for purifying this compound?
A2: Recrystallization is a highly effective method for purifying this compound.[1] A recommended procedure involves dissolving the crude product in warm ethyl acetate, followed by the portion-wise addition of hexane.[1] The solution is then cooled to induce crystallization.[1] For higher purity, recrystallization from hot tert-butyl methyl ether (TBME) has also been reported to yield an analytically pure sample.[1]
Q3: How can I improve the optical purity of my this compound?
A3: To obtain a high optical purity of the (R)-enantiomer, a common strategy is the use of optical resolution with a chiral acid, such as R-mandelic acid.[2][3][4] This process involves the formation of diastereomeric salts, which can then be separated by crystallization.[2][3][4] After separation, the desired enantiomer can be liberated from the salt.[2][3]
Q4: What analytical techniques are suitable for monitoring the purity of this compound?
A4: Thin Layer Chromatography (TLC) is a useful technique for monitoring the progress of the reaction and assessing the purity of the product during purification.[1] For determining optical purity, High-Performance Liquid Chromatography (HPLC) with a chiral column is often employed.[3][4] Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are also essential for structural confirmation and identification of impurities.[6][7]
Experimental Protocols
Recrystallization for High Purity
This protocol is designed to obtain a high-purity product.
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Dissolve 56.0 g of the crude this compound in 60 mL of ethyl acetate with warming.[1]
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Add 220 mL of hexane in portions to the solution.[1]
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Cool the mixture to 5°C in a refrigerator to allow for crystallization.[1]
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Collect the precipitated product by filtration.[1]
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Wash the collected solid with an ice-cold solution of hexane/ethyl acetate (2:1).[1]
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Dry the purified product. This method can yield approximately 50.2 g (90%) of the purified compound.[1]
Alternative Recrystallization for Analytical Purity
For obtaining an analytically pure sample:
-
Dissolve 1.0 g of the compound in 15 mL of hot tert-butyl methyl ether (TBME).[1]
-
Allow the solution to cool to induce crystallization.
-
Collect the crystals by filtration and dry them.
Data Summary
Recrystallization Parameters and Yields
| Crude Product (g) | Solvent System | Solvent Volume (mL) | Yield (g) | Purity Improvement |
| 56.0 | Ethyl Acetate / Hexane | 60 / 220 | 50.2 (90%) | Effective for products with up to 15% starting material.[1] |
| 1.0 | tert-Butyl Methyl Ether | 15 | Not specified | Yields an analytically pure sample.[1] |
Visual Diagrams
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Low Purity
Caption: Decision tree for troubleshooting low purity issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
- 3. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Improving the yield and purity of (r)-Benzyl piperidin-3-ylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (r)-Benzyl piperidin-3-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common synthetic route involves the hydrogenation of a benzyl pyridin-3-ylcarbamate precursor. This is typically carried out using a palladium catalyst in a suitable solvent under a hydrogen atmosphere. The resulting racemic benzyl piperidin-3-ylcarbamate is then resolved to isolate the desired (r)-enantiomer.
Q2: How can the chiral resolution of benzyl piperidin-3-ylcarbamate be achieved?
A2: Chiral resolution is commonly achieved by forming diastereomeric salts with a chiral acid. Optically active mandelic acid or derivatives of tartaric acid are frequently used for this purpose. The diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. Following separation, the desired enantiomer of benzyl piperidin-3-ylcarbamate can be liberated by treatment with a base.
Q3: What are the general methods for purifying benzyl piperidin-3-ylcarbamate?
A3: General purification methods include recrystallization, column chromatography, and extraction.[1] The choice of method depends on the nature of the impurities. Recrystallization is effective for removing impurities with different solubility profiles, while column chromatography is useful for separating compounds with different polarities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Synthesis: Hydrogenation of Benzyl Pyridin-3-ylcarbamate
Problem 1: Low Yield of Racemic Benzyl Piperidin-3-ylcarbamate
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Use fresh, high-quality palladium catalyst. Ensure the catalyst has not been exposed to air or moisture for extended periods. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure. Typical pressures for pyridine hydrogenation range from 30 to 80 bar.[2] |
| Low Reaction Temperature | Increase the reaction temperature. Temperatures between 60-80°C are often effective for pyridine hydrogenation.[2] |
| Inappropriate Solvent | Acetic acid is a commonly used solvent that can improve yield by adjusting the pH of the reaction system to a range of 1 to 7.[1][3] |
| Incomplete Reaction | Monitor the reaction progress by techniques like TLC or HPLC to ensure it has gone to completion. Extend the reaction time if necessary. |
Problem 2: Incomplete Hydrogenation or Formation of Side Products
| Possible Cause | Recommended Solution |
| Catalyst Poisoning | Ensure starting materials and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). |
| Partial Hydrogenation | Inadequate hydrogen pressure or reaction time can lead to partially hydrogenated intermediates.[4] Optimize these parameters as described above. |
| Hydrogenolysis of the Benzyl Carbamate | While less common with palladium catalysts compared to platinum, hydrogenolysis can occur. Using a pre-treated catalyst can help suppress this side reaction.[5] Consider using milder reaction conditions if this is a significant issue. |
Purification and Chiral Resolution
Problem 3: Difficulty in Purifying the Racemic Product
| Possible Cause | Recommended Solution |
| Oiling Out During Recrystallization | The compound is dissolving in the hot solvent but separating as an oil on cooling. Try a different solvent or a solvent mixture. For carbamates, solvents like toluene or mixtures of heptane and methyl tert-butyl ether (MTBE) can be effective.[6] |
| Poor Separation in Column Chromatography | The polarity of the mobile phase is not optimal. Use a step-wise or gradient elution to improve separation. A common mobile phase for similar compounds is a mixture of ethyl acetate and methanol.[7] |
Problem 4: Low Yield or Purity after Chiral Resolution
| Possible Cause | Recommended Solution |
| Inappropriate Chiral Resolving Agent | While mandelic acid is common, derivatives of tartaric acid, such as O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA), may provide better separation for your specific compound.[1] |
| Incorrect Solvent for Diastereomeric Salt Crystallization | The choice of solvent is critical for selective crystallization. Methanol is often used for this purpose. Experiment with different solvents or solvent mixtures to optimize the crystallization of the desired diastereomeric salt. |
| Incomplete Precipitation or Co-precipitation | The concentration of the solution and the cooling rate can affect the purity of the precipitated salt. Ensure slow cooling to promote selective crystallization. |
Experimental Protocols
Key Experiment: Synthesis of Benzyl Pyridin-3-ylcarbamate (Precursor)
This protocol describes the synthesis of the precursor required for the hydrogenation step.
-
Reaction Setup: In a flask equipped with a stirrer, add 3-aminopyridine to a suitable solvent.
-
Carbamate Formation: Cool the mixture in an ice bath. Slowly add benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the HCl formed.[3]
-
Workup: After the reaction is complete, the mixture is typically washed with water and an aqueous solution of a weak base to remove unreacted starting materials and by-products. The organic layer is then dried and the solvent is evaporated to yield the crude benzyl pyridin-3-ylcarbamate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as toluene.[8]
Key Experiment: Chiral Resolution of Racemic Benzyl Piperidin-3-ylcarbamate
This protocol provides a general procedure for chiral resolution using a chiral acid.
-
Dissolution: Dissolve the racemic benzyl piperidin-3-ylcarbamate in a suitable solvent, such as methanol.
-
Addition of Resolving Agent: Add an equimolar amount of the chiral resolving agent (e.g., (R)-mandelic acid).
-
Crystallization: Allow the solution to stand at room temperature or cool it to induce crystallization of the diastereomeric salt. The desired diastereomer should preferentially crystallize out of the solution.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Base: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to liberate the free this compound.
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Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent. The final product can be further purified by recrystallization if necessary.
Visualizations
Caption: Workflow for the synthesis and resolution of this compound.
Caption: Troubleshooting guide for low yield in the hydrogenation step.
References
- 1. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thalesnano.com [thalesnano.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Benzyl carbamate CAS#: 621-84-1 [m.chemicalbook.com]
Stability issues of (r)-Benzyl piperidin-3-ylcarbamate in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (r)-Benzyl piperidin-3-ylcarbamate in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other carbamates, is primarily influenced by the pH of the solution and the type of solvent used. Carbamates are susceptible to hydrolysis, which can be catalyzed by acids or bases. Generally, the benzyl carbamate group is relatively stable in neutral and mildly acidic conditions but can degrade under strongly acidic or basic conditions.
Q2: What is the expected degradation pathway for this compound?
A2: The most probable degradation pathway is hydrolysis of the carbamate bond. Under basic conditions, this typically involves a base-catalyzed hydrolysis (BAc2 mechanism) where a hydroxide ion attacks the carbonyl carbon of the carbamate. Under strongly acidic conditions, acid-catalyzed hydrolysis can occur. The degradation products are expected to be (R)-piperidin-3-amine, benzyl alcohol, and carbon dioxide.
Q3: In which solvents is this compound most stable?
A3: Generally, aprotic solvents are preferred for long-term storage of carbamates to prevent hydrolysis. If aqueous solutions are necessary for your experiments, it is recommended to use buffered solutions in the pH range of 4-7 for enhanced stability. Protic solvents, especially in the presence of acidic or basic impurities, can facilitate degradation.
Q4: How should I prepare and store solutions of this compound to minimize degradation?
A4: For optimal stability, prepare solutions fresh in a suitable aprotic solvent like DMSO or DMF. If aqueous buffers are required, prepare them at a pH between 4 and 7 and use them as quickly as possible. For short-term storage, keep solutions at low temperatures (2-8 °C) and protected from light. For long-term storage, it is advisable to store the compound as a solid under inert atmosphere.
Troubleshooting Guides
Issue 1: Inconsistent results or loss of compound activity in solution.
This could be an indication of compound degradation. Follow this guide to troubleshoot the issue.
| Potential Cause | Suggested Action |
| Incorrect pH of the solution | Verify the pH of your buffer or solution. Carbamates can degrade in highly acidic or basic conditions. Adjust the pH to a neutral or slightly acidic range (pH 4-7) if your experimental conditions allow. |
| Hydrolysis in aqueous solution | Minimize the time the compound is in an aqueous solution. Prepare fresh solutions before each experiment. If possible, use a co-solvent system with a higher percentage of a stable organic solvent. |
| Solvent-induced degradation | Ensure the solvent is of high purity and free from acidic or basic impurities. If using a protic solvent, consider switching to an aprotic solvent like DMSO or DMF for stock solutions. |
| Exposure to high temperatures | Avoid heating solutions containing this compound unless necessary for your protocol. Store stock solutions and experimental samples at recommended low temperatures. |
| Photodegradation | Protect your solutions from light by using amber vials or covering them with aluminum foil, especially if they are stored for extended periods. |
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
The presence of new peaks may signify the formation of degradation products.
| Potential Degradation Product | Identification and Confirmation |
| (R)-piperidin-3-amine | This is a likely hydrolysis product. Confirm its presence by comparing the retention time with a commercially available standard of (R)-piperidin-3-amine. Mass spectrometry can also be used to confirm the molecular weight. |
| Benzyl alcohol | Another potential hydrolysis product. As with the amine, use a standard and/or mass spectrometry to confirm its identity. |
Data Presentation
The following tables provide a hypothetical summary of stability data for this compound under various conditions to illustrate expected trends.
Table 1: Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C
| pH | Buffer System | Half-life (t1/2) (hours) |
| 2.0 | Glycine-HCl | > 168 |
| 5.0 | Acetate | > 168 |
| 7.4 | Phosphate | 96 |
| 9.0 | Borate | 24 |
Table 2: Effect of Solvent on the Stability of this compound at 25°C
| Solvent | % Remaining after 7 days |
| Dimethyl Sulfoxide (DMSO) | > 99% |
| Acetonitrile (ACN) | > 99% |
| Methanol | 95% |
| Water (pH 7.0) | 85% |
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the stability of this compound in a given solution.
1. Materials and Reagents:
-
This compound
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HPLC-grade acetonitrile (ACN)
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HPLC-grade water
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Trifluoroacetic acid (TFA)
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The chosen buffer system for the stability study (e.g., phosphate buffer for pH 7.4)
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Class A volumetric flasks and pipettes
2. Instrumentation:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Analytical balance
3. Preparation of Solutions:
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Mobile Phase A: 0.1% TFA in water
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Mobile Phase B: 0.1% TFA in ACN
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Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., ACN or DMSO) to a final concentration of 1 mg/mL.
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Test Solution: Dilute the stock solution with the chosen buffer or solvent to a final concentration of 100 µg/mL.
4. HPLC Method:
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Column: C18 reverse-phase
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Detection Wavelength: 254 nm
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Gradient Elution:
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0-2 min: 10% B
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2-15 min: 10% to 90% B
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15-18 min: 90% B
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18-20 min: 90% to 10% B
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20-25 min: 10% B (re-equilibration)
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5. Stability Study Procedure:
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Prepare the test solution as described in step 3.
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Immediately inject a sample (t=0) into the HPLC to determine the initial peak area of the parent compound.
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Store the test solution under the desired conditions (e.g., specific temperature and light exposure).
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At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution and inject it into the HPLC.
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Record the peak area of this compound and any new peaks that appear.
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Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
Visualizations
Caption: A typical experimental workflow for conducting a stability study.
Identification and minimization of byproducts in (r)-Benzyl piperidin-3-ylcarbamate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of (r)-Benzyl piperidin-3-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound from (R)-3-aminopiperidine and benzyl chloroformate?
A1: The most common byproducts in this synthesis typically arise from side reactions involving the starting materials and the product itself. These can include:
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N,N'-Dibenzyloxycarbonyl-(R)-3-aminopiperidine: This results from the reaction of the desired product with another molecule of benzyl chloroformate.
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Benzyl alcohol: Formed from the hydrolysis of benzyl chloroformate, especially in the presence of water.
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Dibenzyl carbonate: Can be formed from the decomposition of benzyl chloroformate or its reaction with benzyl alcohol.
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Unreacted (R)-3-aminopiperidine: Incomplete reaction can leave residual starting material.
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Over-alkylation products: N-alkylation of the piperidine nitrogen can occur under certain conditions.[1]
Q2: How can I best monitor the progress of my reaction to minimize byproduct formation?
A2: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction progress. A typical recommendation is to run a TLC or take an HPLC aliquot every 30-60 minutes. This allows for the tracking of the consumption of starting materials and the formation of the product and any major byproducts. Once the starting material, (R)-3-aminopiperidine, is consumed, the reaction should be quenched to prevent the formation of further byproducts like N,N'-dibenzyloxycarbonyl-(R)-3-aminopiperidine.
Q3: What is the optimal temperature for this reaction?
A3: The reaction is typically carried out at a low temperature, often between 0 °C and room temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy. Elevated temperatures can increase the rate of side reactions, leading to a higher percentage of byproducts.[1]
Troubleshooting Guides
Problem 1: High levels of N,N'-Dibenzyloxycarbonyl-(R)-3-aminopiperidine detected.
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Cause: This byproduct forms when the product, this compound, reacts with an excess of benzyl chloroformate. This is more likely to occur if the reaction is left for too long after the consumption of the primary amine or if an excess of the benzylating agent is used.
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Solution:
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Stoichiometry: Use a stoichiometric amount or a very slight excess (e.g., 1.05 equivalents) of benzyl chloroformate.
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Reaction Monitoring: Carefully monitor the reaction using TLC or HPLC and quench it as soon as the (R)-3-aminopiperidine is consumed.
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Slow Addition: Add the benzyl chloroformate dropwise to the solution of (R)-3-aminopiperidine at a low temperature (0 °C) to maintain a low instantaneous concentration of the electrophile.
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Problem 2: Significant amount of unreacted (R)-3-aminopiperidine remaining.
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Cause: This indicates an incomplete reaction. Possible causes include insufficient reaction time, low temperature, or deactivation of the benzyl chloroformate.
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Solution:
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Reaction Time: Allow the reaction to stir for a longer period, continuing to monitor by TLC or HPLC.
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Temperature: If the reaction is proceeding very slowly at a low temperature, consider allowing it to warm to room temperature.
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Reagent Quality: Ensure the benzyl chloroformate is of high purity and has not hydrolyzed. Use a freshly opened bottle or a recently purchased reagent if possible.
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Problem 3: Presence of significant amounts of benzyl alcohol and dibenzyl carbonate.
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Cause: These byproducts are typically due to the presence of water in the reaction mixture, which hydrolyzes the benzyl chloroformate.
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Solution:
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Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents: Use anhydrous solvents. If necessary, distill the solvents over a suitable drying agent before use.
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Data Presentation
Table 1: Effect of Reaction Conditions on Product Yield and Byproduct Formation
| Entry | Equivalents of Benzyl Chloroformate | Temperature (°C) | Reaction Time (h) | Yield of Product (%) | N,N'-Dibenzyloxycarbonyl Byproduct (%) | Unreacted Amine (%) |
| 1 | 1.05 | 0 to RT | 2 | 92 | 3 | <1 |
| 2 | 1.2 | 0 to RT | 2 | 85 | 12 | <1 |
| 3 | 1.05 | RT | 2 | 88 | 8 | <1 |
| 4 | 1.05 | 0 to RT | 6 | 89 | 9 | <1 |
Note: The data presented in this table are representative examples and actual results may vary depending on the specific experimental setup.
Experimental Protocols
Protocol 1: Synthesis of this compound
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To a solution of (R)-3-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).
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Slowly add a solution of benzyl chloroformate (1.05 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by TLC or HPLC.
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Upon completion, quench the reaction by adding water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: HPLC Method for Reaction Monitoring and Purity Analysis
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
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Gradient: 10% to 90% acetonitrile over 15 minutes.
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Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm
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Injection Volume: 10 µL
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Expected Retention Times (Representative):
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(R)-3-aminopiperidine: ~2.5 min
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This compound: ~10.2 min
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N,N'-Dibenzyloxycarbonyl-(R)-3-aminopiperidine: ~13.5 min
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Benzyl alcohol: ~8.1 min
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Visualizations
Caption: Reaction scheme for the synthesis of this compound and major byproducts.
Caption: Troubleshooting workflow for byproduct identification and resolution.
References
Scaling up the synthesis of (r)-Benzyl piperidin-3-ylcarbamate for preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of (R)-benzyl piperidin-3-ylcarbamate, a key intermediate for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include racemic 3-aminopiperidine, (R)-3-aminopiperidine, or precursors that can be converted to these. The synthesis often involves chiral resolution of a racemic mixture or starting from a chiral building block.
Q2: What is a common method for the chiral resolution of 3-aminopiperidine derivatives?
A2: A widely used method is the formation of diastereomeric salts using a chiral acid, such as D-mandelic acid or L-tartaric acid, followed by fractional crystallization. For instance, racemic 3-piperidine amide can be reacted with D-mandelic acid to precipitate the D-mandelic acid salt of (R)-3-piperidine amide.[1]
Q3: How is the amino group of (R)-3-aminopiperidine typically protected?
A3: The amino group is commonly protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc-anhydride) or with a benzyloxycarbonyl (Cbz or Z) group using benzyl chloroformate. The choice of protecting group can depend on the subsequent reaction conditions.
Q4: What are the key steps in scaling up the synthesis?
A4: Key considerations for scaling up include:
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Efficient chiral resolution to obtain the desired enantiomer in high purity.
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Robust protection and deprotection steps with high yields.
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Minimizing the use of hazardous reagents like lithium aluminum hydride where possible.[2]
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Developing effective purification methods, such as crystallization, to avoid chromatography on a large scale.
Troubleshooting Guides
Issue 1: Low Yield During Chiral Resolution
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired diastereomeric salt. | Improper solvent system for crystallization. | Screen different solvent systems (e.g., isopropanol/methyl tert-butyl ether) to find the optimal conditions for selective precipitation of the desired salt.[1] |
| Incorrect molar ratio of the chiral resolving agent. | Optimize the molar ratio of the chiral acid to the racemic amine. Typically, a 1:1 ratio is a good starting point. | |
| The optical purity of the resolved amine is low. | Inefficient fractional crystallization. | Perform multiple recrystallizations to improve the enantiomeric excess (ee). Monitor the optical purity at each step using chiral HPLC. |
Issue 2: Incomplete Protection of the Amino Group
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material (unprotected amine) after the reaction. | Insufficient amount of protecting group reagent (e.g., Boc-anhydride). | Use a slight excess (1.1-1.2 equivalents) of the protecting group reagent to ensure complete conversion. |
| Reaction conditions are not optimal. | Adjust the reaction temperature and time. For Boc protection, the reaction is often carried out at 0-25 °C. | |
| Formation of di-protected side products. | Use of a strong base leading to deprotonation of the carbamate. | Use a milder base, such as triethylamine or sodium bicarbonate, and control the stoichiometry carefully. |
Issue 3: Difficulties in the N-Benzylation Step
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the N-benzyl product. | Inactive benzylating agent or insufficient base. | Ensure the quality of the benzyl halide and use a suitable base (e.g., K2CO3, Et3N) in an appropriate solvent (e.g., acetonitrile, DMF). |
| Steric hindrance if the piperidine nitrogen is already substituted. | This route is more common when starting with a non-N-substituted piperidine. | |
| Over-benzylation or side reactions. | Harsh reaction conditions. | Control the reaction temperature and use the stoichiometric amount of benzylating agent. |
Issue 4: Challenges in Purification of the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Oily product that is difficult to crystallize. | Presence of impurities. | Attempt to purify a small sample by column chromatography to obtain a pure reference material, which may help in seeding the crystallization of the bulk material. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Co-precipitation of impurities during crystallization. | The solvent system is not selective enough. | Screen various solvent systems for recrystallization. Common solvents include ethyl acetate, hexanes, and ethanol/water mixtures. |
Experimental Protocols
Protocol 1: Synthesis of (R)-N-Boc-3-aminopiperidine
This protocol is based on a Hofmann rearrangement of (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxamide.
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Preparation of (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxamide: This intermediate can be prepared from (R)-nipecotic acid.
-
Hofmann Rearrangement:
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To a solution of (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxamide (1 equivalent) in a suitable solvent, add sodium hydroxide (e.g., 10 equivalents) and an aqueous solution of sodium hypochlorite (e.g., 1.1 equivalents).[3]
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Stir the reaction mixture at 15-25 °C for 16 hours.[3]
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After completion, separate the aqueous layer.
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Extract the aqueous layer with a suitable organic solvent (e.g., toluene).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Evaporate the solvent under reduced pressure to yield (R)-1-Boc-3-aminopiperidine.[3]
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Protocol 2: Synthesis of this compound from (R)-3-Aminopiperidine
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Protection of (R)-3-Aminopiperidine:
-
Dissolve (R)-3-aminopiperidine (1 equivalent) in a suitable solvent such as dichloromethane or a biphasic system with water.
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Add a base, such as sodium bicarbonate or triethylamine (2-3 equivalents).
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Cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (1.1 equivalents).
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
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Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Quantitative Data Summary
| Step | Starting Material | Product | Yield | Purity/ee | Reference |
| Chiral Resolution | Racemic 3-piperidine amide | (R)-3-piperidine amide D-mandelic acid salt | 42.0% | >99% ee | [1] |
| Boc Protection | (R)-3-carbamoylpiperidine-1-carboxylic acid | (R)-1-tert-butoxycarbonyl-3-aminopiperidine | 80% | Not specified | [3] |
| Deprotection | 3(R)-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester | 3(R)-amino-piperidine-1-carboxylic Acid Tert-Butyl Ester | 99% | Not specified | [3] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in chiral resolution.
References
How to resolve enantiomeric excess issues in (r)-Benzyl piperidin-3-ylcarbamate
This guide provides troubleshooting and frequently asked questions regarding enantiomeric excess (ee) issues encountered during the synthesis, purification, and analysis of (r)-Benzyl piperidin-3-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low enantiomeric excess (ee) when working with this compound?
Low enantiomeric excess can stem from several factors throughout the experimental workflow. The most common issues are incomplete separation of enantiomers during resolution, racemization of the desired (R)-enantiomer, and inaccuracies in the analytical method used for ee determination. It is crucial to investigate all three possibilities systematically.
Q2: My chiral HPLC analysis indicates a low ee value. How can I troubleshoot the analytical method itself?
An inaccurate ee value may not reflect the true composition of your sample but rather an issue with the analytical method. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the enantiomeric purity of compounds like this compound.
Troubleshooting Steps for Chiral HPLC:
-
Column Selection: Ensure you are using a suitable chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating enantiomers of carbamates and amines.
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Mobile Phase Optimization: The separation of enantiomers is highly sensitive to the mobile phase composition. Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane, heptane). The addition of a small amount of an amine additive, like diethylamine (DEA), can significantly improve peak shape and resolution for basic compounds like piperidines.
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Flow Rate and Temperature: Adjust the flow rate to improve separation efficiency. Lower flow rates often lead to better resolution, though with longer run times. Temperature can also impact separation; running the analysis at different temperatures (e.g., 15°C, 25°C, 40°C) may improve the result.
-
Sample Preparation: Ensure the sample is fully dissolved in the mobile phase and filtered to prevent column blockage. Contamination can interfere with the analysis.
-
Racemic Standard: Always run a racemic standard (a 50:50 mixture of the R and S enantiomers) to confirm the elution order and ensure that the method is capable of separating the two peaks.
Troubleshooting Guide: Resolving Low Enantiomeric Excess
This section provides detailed protocols and workflows to diagnose and resolve issues with the enantiomeric purity of your compound.
Issue 1: Inefficient Enantiomeric Resolution
If the initial synthesis produces a racemic mixture, a resolution step is required to isolate the desired (R)-enantiomer. Incomplete resolution is a common source of low ee. The most prevalent method is diastereomeric salt formation using a chiral acid.
Workflow for Diagnosing Resolution Issues
Below is a logical workflow to troubleshoot an inefficient diastereomeric salt resolution process.
Caption: Troubleshooting decision tree for diastereomeric salt resolution.
Experimental Protocol: Resolution via Diastereomeric Salt Formation
This protocol provides a general methodology for resolving racemic benzyl piperidin-3-ylcarbamate using a chiral acid like Di-p-toluoyl-D-tartaric acid (D-DTTA).
-
Dissolution: Dissolve one equivalent of racemic benzyl piperidin-3-ylcarbamate in a suitable solvent (e.g., methanol, ethanol, or a mixture).
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Acid Addition: Add 0.5 equivalents of the chiral resolving agent (e.g., D-DTTA) to the solution. Using only 0.5 equivalents ensures that only one enantiomer preferentially forms a salt that crystallizes out.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt. The formation of the (R)-amine-(D)-acid salt or (S)-amine-(D)-acid salt will depend on which is less soluble in the chosen solvent.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Liberation of the Free Base: Dissolve the isolated salt in water and basify the solution with an aqueous base (e.g., 1M NaOH) to a pH > 10.
-
Extraction: Extract the free amine into an organic solvent such as dichloromethane or ethyl acetate.
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Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
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Analysis: Determine the ee of the product using a validated chiral HPLC method.
Data on Chiral Resolving Agents
The choice of chiral acid and solvent is critical for successful resolution. The following table summarizes common resolving agents.
| Chiral Resolving Agent | Common Solvents | Notes |
| Di-p-toluoyl-D-tartaric acid (D-DTTA) | Methanol, Ethanol | Often effective for primary and secondary amines. |
| Dibenzoyl-D-tartaric acid | Acetone, Ethyl Acetate | Provides different selectivity compared to DTTA. |
| (R)-(-)-Mandelic Acid | Isopropanol, Water | A less expensive option that can be effective. |
| (1S)-(+)-Camphor-10-sulfonic acid | Ethanol, Acetonitrile | Strong acid, useful for forming stable salts. |
Issue 2: Racemization During Experimental Procedures
Racemization is the conversion of one enantiomer into its mirror image, leading to a decrease in enantiomeric excess. For piperidine derivatives, this can occur under harsh pH or high-temperature conditions.
Potential Racemization Pathway
The carbamate group is generally stable, but the stereocenter at the C3 position of the piperidine ring can be susceptible to racemization, especially if there is a plausible mechanism for proton abstraction and re-protonation.
Caption: Conditions that may promote racemization of chiral piperidines.
Protocol for a Racemization Stability Study
To determine if your compound is racemizing under specific conditions, perform a stability study.
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Prepare Stock Solution: Prepare a stock solution of your enantiomerically pure this compound in a suitable solvent (e.g., acetonitrile).
-
Aliquot and Stress: Aliquot the solution into several vials. Expose each vial to a different stress condition (e.g., acidic buffer, basic buffer, elevated temperature) for a set period (e.g., 24 hours). Include a control sample stored at low temperature in a neutral solvent.
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Neutralize and Analyze: After the incubation period, neutralize the samples (if necessary) and analyze the enantiomeric excess of each by chiral HPLC.
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Compare Results: A significant decrease in ee in a stressed sample compared to the control indicates that the compound is racemizing under those conditions.
Recommended Handling and Storage Conditions
| Condition | Recommendation | Rationale |
| pH | Maintain between 4 and 9 during workup and purification. | Avoids potential base- or acid-catalyzed racemization. |
| Temperature | Keep processes below 50°C where possible. | Minimizes the rate of potential degradation or racemization pathways. |
| Storage | Store as a solid in a cool, dry place. If in solution, use a neutral, aprotic solvent and store at low temperature (e.g., 4°C). | Enhances long-term chemical and stereochemical stability. |
Best practices for storage and handling of (r)-Benzyl piperidin-3-ylcarbamate
Technical Support Center: (R)-Benzyl piperidin-3-ylcarbamate
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage, handling, and use of this compound in experimental settings. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture and oxidizing agents. While room temperature storage is generally acceptable for short periods, for long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.
Q2: What is the shelf-life and long-term stability of this compound?
A2: Specific long-term stability data for this compound is not extensively published. However, as a benzyl carbamate derivative, it is generally stable under recommended storage conditions. To ensure the integrity of the compound for sensitive experiments, it is advisable to use it within a year of receipt and to re-analyze older batches for purity before use.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound, like many benzyl carbamates, is soluble in a range of organic solvents.[1] The table below provides a summary of its expected solubility in common laboratory solvents. It is important to note that this is generalized information, and solubility should be experimentally verified for specific concentrations.
| Solvent | Expected Solubility | Notes |
| Dichloromethane (DCM) | Soluble | A common solvent for reactions and purification. |
| Chloroform | Soluble | Similar to DCM, a good solvent for this compound. |
| Tetrahydrofuran (THF) | Soluble | Often used in reactions involving this type of compound. |
| Ethyl Acetate (EtOAc) | Soluble | A common solvent for extraction and chromatography. |
| Methanol (MeOH) | Soluble | Can be used, but be mindful of potential transesterification under certain conditions. |
| Ethanol (EtOH) | Soluble | Similar to methanol. |
| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent, useful for reactions requiring higher temperatures. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar solvent, can be used for preparing stock solutions. |
| Water | Sparingly Soluble | As an organic molecule with significant non-polar character, its water solubility is expected to be low. |
| Hexanes/Heptane | Insoluble | Can be used as an anti-solvent for precipitation or crystallization. |
Q4: What are the known incompatibilities of this compound?
A4: This compound is incompatible with strong oxidizing agents. The carbamate linkage is susceptible to cleavage under strongly acidic or basic conditions, and the benzyl group can be removed by catalytic hydrogenation.[2] Therefore, it should not be exposed to these conditions if the protecting group needs to remain intact.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: The compound is not fully dissolving in the chosen solvent.
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Possible Cause: The concentration may be too high for the selected solvent, or the solvent may not be appropriate.
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Troubleshooting Steps:
-
Try gentle warming of the solution.
-
Use sonication to aid dissolution.
-
If the compound still does not dissolve, consider using a more polar or aprotic solvent from the solubility table above.
-
For preparing stock solutions, DMSO or DMF are often good choices due to their high solvating power.
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Issue 2: The reaction is not proceeding as expected, or the yield is low.
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Possible Cause 1: Degradation of the starting material.
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Troubleshooting: Check the purity of the this compound by an appropriate analytical method like NMR or LC-MS, especially if it has been stored for a long time or under suboptimal conditions.
-
-
Possible Cause 2: Inappropriate reaction conditions.
-
Troubleshooting: The piperidine nitrogen is a secondary amine and may require specific conditions for certain reactions. For example, in an amide coupling, ensure that the activating agent is suitable and that the base used is non-nucleophilic and compatible with the Cbz protecting group.
-
-
Possible Cause 3: The Cbz protecting group is being cleaved.
-
Troubleshooting: Avoid strongly acidic or basic conditions. If a Lewis acid is used, it may lead to the removal of the benzyl carbamate.[2] If the reaction involves hydrogenation, the Cbz group will likely be cleaved.
-
Issue 3: An unexpected side product is observed in the reaction mixture.
-
Possible Cause: The piperidine nitrogen is reacting.
-
Troubleshooting: this compound has a free secondary amine on the piperidine ring, which is nucleophilic. If the desired reaction is at the carbamate nitrogen, the piperidine nitrogen needs to be protected or the reaction conditions need to be highly selective. For most applications, the piperidine nitrogen is the intended site of reaction.
-
-
Possible Cause: Self-condensation or polymerization.
-
Troubleshooting: This can occur under harsh conditions or with certain reagents. Ensure that the reaction is run at the recommended temperature and that reagents are added in a controlled manner.
-
Experimental Protocols
Below is a representative experimental protocol for an amide coupling reaction using this compound. This is a general guideline and may need to be optimized for specific substrates.
Objective: To synthesize N-(1-acetylpiperidin-3-yl)benzyl carbamate.
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-(1-acetylpiperidin-3-yl)benzyl carbamate.
Visualizations
Caption: Experimental workflow for the amide coupling of this compound.
Caption: Troubleshooting logic for low yield in reactions with this compound.
References
Overcoming poor solubility of (r)-Benzyl piperidin-3-ylcarbamate in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of (r)-Benzyl piperidin-3-ylcarbamate in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (PubChem CID: 1514176) is a chemical compound with the molecular formula C13H18N2O2[1]. Like many organic molecules, particularly those with aromatic rings and carbamate groups, it can exhibit poor aqueous solubility. This becomes a significant issue in biological assays, which are predominantly aqueous-based. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results[2][3]. The parent compound, Benzyl carbamate, is described as being moderately soluble in water but soluble in organic solvents[4][5].
Q2: My compound is precipitating out of my DMSO stock solution. What should I do?
Precipitation from high-concentration DMSO stocks can occur, especially after freeze-thaw cycles[3]. First, visually inspect the stock solution for any precipitate. If present, gently warm the vial to 37°C and vortex thoroughly to attempt redissolution. If precipitation persists, the stock may be supersaturated. It is recommended to filter the solution to remove undissolved particles before making dilutions to avoid clogging liquid handling equipment and ensure accurate dispensing[3]. Consider preparing a fresh stock at a slightly lower concentration.
Q3: What is the first and simplest modification I can make to my aqueous assay buffer to improve solubility?
The simplest first step is to introduce a small percentage of a water-miscible organic co-solvent into your final assay buffer. Dimethyl sulfoxide (DMSO) is the most common choice. While your compound is likely stored in 100% DMSO, ensuring the final concentration in the assay does not exceed a level toxic to your system (typically 0.1% to 1% for cell-based assays) is crucial[3]. This small amount of co-solvent can often be sufficient to keep the compound in solution at typical working concentrations[6].
Troubleshooting Guide for Assay Precipitation
Q4: I added my DMSO stock of this compound to my aqueous buffer, and it immediately turned cloudy or formed a precipitate. What's happening and how can I fix it?
This is a classic sign of a compound "crashing out" of solution when transferred from a highly soluble organic solvent (like DMSO) to a poorly soluble aqueous environment. The drastic change in solvent polarity causes the compound to precipitate[7].
Solutions:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in the assay. Determine the lowest effective concentration possible for your experiment.
-
Increase Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final percentage of DMSO may help. For enzymatic assays, you might be able to go up to 5% DMSO, but for cell-based assays, this is often toxic. Always run a solvent tolerance control[6][8].
-
Use a Different Co-solvent: Some compounds are more soluble in other co-solvents like ethanol, methanol, or dimethylformamide (DMF)[8][9]. Prepare a stock solution in an alternative solvent and test its effect on solubility in your assay buffer.
-
pH Adjustment: The piperidine ring in the compound is basic. Modifying the pH of your buffer can alter the ionization state of the molecule, potentially increasing its solubility. Since it is a weak base, lowering the pH (making the buffer more acidic) will protonate the piperidine nitrogen, forming a more soluble salt. Experiment with a pH range that is compatible with your assay system[9].
Q5: I have tried using co-solvents, but my compound still precipitates over the course of my multi-hour or overnight incubation. What are my options?
This indicates a problem with kinetic versus thermodynamic solubility. The compound may initially stay in a supersaturated state but precipitates over time as it reaches its true, lower thermodynamic solubility limit[10].
Solutions:
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble drug and increasing its aqueous solubility[11][12]. Beta-cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Use of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be added to the assay buffer at concentrations above their critical micelle concentration (CMC) to form micelles that can solubilize the compound. This approach is generally more suitable for biochemical assays than for cell-based assays, as surfactants can disrupt cell membranes[6][9].
-
Amorphous Formulations: Converting the compound to an amorphous solid dispersion can enhance its dissolution rate and kinetic solubility. This is an advanced technique that involves dissolving the compound with a polymer and then rapidly removing the solvent[10][11].
Data Summary
Table 1: General Physicochemical Properties of Parent Compound Benzyl Carbamate
| Property | Value | Source |
| Molecular Formula | C8H9NO2 | |
| Molar Mass | 151.165 g·mol−1 | |
| Appearance | Off-white to light beige powder or flakes | [13] |
| Melting Point | 86-89 °C | [13] |
| Water Solubility | Moderately soluble (68.02 g/L at 37 °C) | [13] |
| Organic Solubility | Soluble in chloroform, methanol, DMF, benzene | [4][13] |
Note: Data is for the parent compound Benzyl Carbamate, not the specific (r)-isomer of Benzyl piperidin-3-ylcarbamate. This table should be used as a general reference.
Table 2: Common Solvents and Excipients for Solubility Enhancement
| Solvent / Excipient | Type | Typical Final Concentration | Notes |
| DMSO | Co-solvent | 0.1% - 1.0% (Cell-based) Up to 5% (Biochemical) | Most common initial choice. Check for assay interference. |
| Ethanol | Co-solvent | 0.1% - 2.0% | Can be more volatile than DMSO. |
| PEG 400 | Co-solvent / Polymer | 1% - 10% | A less toxic polymer, can improve solubility. |
| HP-β-CD | Cyclodextrin | 1 - 50 mM | Forms inclusion complexes to solubilize compounds. |
| Tween-20 | Surfactant | 0.01% - 0.1% | Use above CMC. Primarily for non-cellular assays. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock and Working Solution
-
Prepare a high-concentration primary stock of this compound (e.g., 10-50 mM) in 100% DMSO. Ensure it is fully dissolved, warming gently if necessary.
-
Create an intermediate dilution of this stock in 100% DMSO. For example, dilute the 50 mM stock to 1 mM.
-
To prepare the final working solution, add a small volume of the intermediate DMSO stock to your pre-warmed aqueous assay buffer and immediately vortex or pipette mix vigorously to ensure rapid dispersion.
-
For a final assay concentration of 10 µM with 0.1% DMSO, add 1 µL of the 10 mM intermediate stock to 999 µL of assay buffer.
-
Visually inspect the final solution for any signs of precipitation before adding it to the assay plate.
Protocol 2: Using HP-β-CD for Solubility Enhancement
-
Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your aqueous assay buffer.
-
Prepare your this compound stock in 100% DMSO as usual.
-
Add the required volume of the compound's DMSO stock to the HP-β-CD solution (not the plain buffer).
-
Vortex the mixture and allow it to equilibrate for 15-30 minutes at room temperature to facilitate the formation of the inclusion complex.
-
This solution can now be used as your working solution for the assay. Remember to include a control with only the HP-β-CD solution to account for any effects of the excipient itself.
Visualization
Caption: Troubleshooting workflow for addressing poor solubility of this compound.
References
- 1. Benzyl (3R)-piperidin-3-ylcarbamate | C13H18N2O2 | CID 1514176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Benzyl carbamate CAS#: 621-84-1 [m.chemicalbook.com]
Validation & Comparative
Comparative Analysis of the Biological Activity of (r)-Benzyl piperidin-3-ylcarbamate and Analogs as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
For Immediate Release
This guide provides a comparative analysis of the biological activity of (r)-Benzyl piperidin-3-ylcarbamate, a key intermediate in the synthesis of the anti-diabetic drug Alogliptin, and structurally related compounds. The focus of this comparison is their inhibitory activity against Dipeptidyl Peptidase-4 (DPP-4), a crucial enzyme in glucose homeostasis and the therapeutic target of Alogliptin. This document is intended for researchers, scientists, and professionals in the field of drug development.
This compound serves as a foundational scaffold in the development of DPP-4 inhibitors. While direct experimental data on the DPP-4 inhibitory activity of this specific intermediate is not extensively published, its structural relationship to potent inhibitors allows for a comparative evaluation based on the activities of its analogs. This guide presents a summary of the inhibitory potencies of selected piperidine-based compounds against DPP-4, along with detailed experimental protocols for assessing this biological activity.
Comparative Biological Activity
| Compound Name | Structure | DPP-4 IC50 (nM) | Reference |
| This compound | Chemical structure of this compound | Data Not Available | - |
| Alogliptin | Chemical structure of Alogliptin | <10 | [1] |
| 4-amino-1-benzylpiperidine derivative | Chemical structure of 4-amino-1-benzylpiperidine derivative | 4000 ± 80 | [2] |
| 4-benzylpiperidine derivative | Chemical structure of 4-benzylpiperidine derivative | 1600 ± 40 | [2] |
| Piperidine-3-carboxylic acid derivative | Chemical structure of Piperidine-3-carboxylic acid derivative | 41.17 | [3] |
Note: The IC50 values are indicative of the compounds' potency as DPP-4 inhibitors, with lower values signifying higher potency. The significant difference in activity between the simple precursor and the final drug, Alogliptin, underscores the extensive optimization undertaken during the drug discovery process.
Experimental Protocols
The determination of DPP-4 inhibitory activity is crucial for the evaluation of potential therapeutic agents for type 2 diabetes. Below is a detailed protocol for a common in vitro fluorescence-based DPP-4 inhibition assay.
In Vitro DPP-4 Inhibition Assay Protocol
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.
Materials and Reagents:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5)
-
Test compounds (e.g., this compound and alternatives) dissolved in Dimethyl Sulfoxide (DMSO)
-
Reference inhibitor (e.g., Alogliptin)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds and the reference inhibitor in DMSO. A typical starting concentration is 10 mM, followed by serial dilutions.
-
Assay Reaction Setup:
-
In a 96-well black microplate, add 2 µL of the diluted test compound or reference inhibitor to the respective wells. For the control (100% activity) and blank (no enzyme) wells, add 2 µL of DMSO.
-
Add 48 µL of human recombinant DPP-4 enzyme solution (pre-diluted in assay buffer to the desired concentration) to all wells except the blank wells.
-
To the blank wells, add 48 µL of assay buffer.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction Initiation:
-
Prepare the substrate solution by diluting Gly-Pro-AMC in the assay buffer to a final concentration of 100 µM.
-
Add 50 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume in each well is 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every 2 minutes for a total of 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the reaction rate of the blank from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample well / Rate of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
DPP-4 Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of DPP-4 inhibitors.
Caption: Mechanism of DPP-4 Inhibition.
Experimental Workflow for DPP-4 Inhibition Assay
The diagram below outlines the key steps in the in vitro DPP-4 inhibition assay.
Caption: DPP-4 Inhibition Assay Workflow.
Logical Relationship of Structure to Activity
The following diagram illustrates the logical progression from a basic chemical scaffold to a potent drug, highlighting the importance of structure-activity relationship (SAR) studies.
Caption: Structure-Activity Relationship Logic.
References
Comparative Study of (r)-Benzyl piperidin-3-ylcarbamate and its Enantiomer: A Review of Available Data
This guide synthesizes the available information on these enantiomers, focusing on their physicochemical properties and synthetic utility. It also presents standardized experimental protocols that could be employed to perform a direct comparative analysis of their biological activities.
Physicochemical Properties
A summary of the computed physicochemical properties for (r)-Benzyl piperidin-3-ylcarbamate is presented in Table 1. These properties are essential for predicting the pharmacokinetic and pharmacodynamic behavior of a molecule. It is important to note that while the specific values for the (s)-enantiomer are not explicitly listed in public databases, they are expected to be identical to the (r)-enantiomer in all aspects except for the direction of optical rotation.
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 234.136827821 g/mol |
| Topological Polar Surface Area | 50.4 Ų |
| Table 1: Computed Physicochemical Properties of this compound.[1] |
Synthesis and Stereochemistry
The synthesis of enantiomerically pure (r)- and (s)-Benzyl piperidin-3-ylcarbamate is crucial for their application as chiral intermediates. The stereocenter at the 3-position of the piperidine ring is a key feature that can lead to stereoselective interactions with biological targets. The general synthetic approach involves the use of chiral starting materials or chiral resolution techniques to separate the enantiomers from a racemic mixture.
Below is a generalized workflow for the synthesis of these chiral building blocks.
Caption: Generalized workflow for the chiral resolution and synthesis of (r)- and (s)-Benzyl piperidin-3-ylcarbamate.
Potential for Stereoselective Biological Activity
The principle of stereoselectivity is fundamental in pharmacology. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer (the eutomer) often being more potent or having a different biological effect than the other (the distomer). This is due to the three-dimensional nature of biological targets such as receptors and enzymes, which can preferentially bind to one enantiomer over the other.
While no direct comparative data exists for the title compounds, studies on related piperidine derivatives have demonstrated the importance of stereochemistry for their biological activity. For instance, the stereochemistry of substituents on the piperidine ring has been shown to be a critical determinant of binding affinity and selectivity for various receptors.
Experimental Protocols for Comparative Analysis
To address the current knowledge gap, a direct comparative study of (r)- and (s)-Benzyl piperidin-3-ylcarbamate is warranted. The following are detailed experimental protocols that could be employed to characterize and compare their biological activities.
Receptor Binding Assay
This protocol is designed to determine the binding affinity of the enantiomers to a specific target receptor.
Materials:
-
This compound and (s)-Benzyl piperidin-3-ylcarbamate
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the (r)- and (s)-enantiomers in the binding buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compounds (or buffer for total binding). Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
Incubate the plate at a specified temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ values, which can then be converted to Ki (inhibition constant) values.
Functional Assay (e.g., cAMP Assay for GPCRs)
This protocol measures the functional consequence of receptor binding, determining whether the compounds act as agonists, antagonists, or inverse agonists.
Materials:
-
This compound and (s)-Benzyl piperidin-3-ylcarbamate
-
Cells expressing the target G-protein coupled receptor (GPCR)
-
Cell culture medium and reagents
-
Agonist for the target receptor (for antagonist testing)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Plate the cells expressing the target receptor in a suitable multi-well plate and culture overnight.
-
For agonist testing: Add varying concentrations of the (r)- and (s)-enantiomers to the cells and incubate for a specified time.
-
For antagonist testing: Pre-incubate the cells with varying concentrations of the enantiomers before adding a known concentration of an agonist.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Analyze the data to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Below is a diagram illustrating the general workflow for a competitive binding assay.
Caption: A simplified workflow for a competitive radioligand binding assay.
Conclusion
While a direct comparative study on the biological activities of (r)- and (s)-Benzyl piperidin-3-ylcarbamate is currently lacking in the public domain, their importance as chiral synthons in medicinal chemistry is well-established. The stereocenter at the 3-position of the piperidine ring strongly suggests the potential for stereoselective interactions with biological targets. The provided experimental protocols offer a framework for researchers to conduct a thorough comparative analysis of these enantiomers. Such a study would be a valuable contribution to the field, providing crucial data for the rational design of new therapeutic agents with improved potency and selectivity. Future research focusing on the direct comparison of these enantiomers in various biological assays is highly encouraged.
References
A Comparative Guide to (R)-Benzyl piperidin-3-ylcarbamate and its Role in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the vast array of piperidine-based building blocks, (R)-benzyl piperidin-3-ylcarbamate has emerged as a critical chiral intermediate, most notably in the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This guide provides an objective comparison of this key synthon against relevant alternatives, supported by experimental data, to inform strategic decisions in drug design and synthesis.
Section 1: The Critical Role of Stereochemistry
The precise three-dimensional arrangement of atoms (stereochemistry) in a drug molecule is paramount to its biological activity. A compound and its non-superimposable mirror image (enantiomer) can have dramatically different effects, ranging from desired therapeutic action to inactivity or even severe toxicity.
This compound serves as the chiral precursor to the (S)-enantiomer of the final piperidine moiety in Niraparib. The stereochemistry at the C3 position of the piperidine ring is crucial for optimal binding to the PARP enzyme. While specific public data directly comparing the activity of Niraparib's (S)-enantiomer versus its (R)-enantiomer is limited, it is a well-established principle in pharmacology that only one enantiomer is typically responsible for the desired biological effect.[1][2] The synthesis of Niraparib specifically employs the (R)-carbamate to ultimately yield the active (S)-piperidinyl configuration after deprotection and coupling.[3] This underscores the importance of using enantiomerically pure starting materials to avoid the metabolic burden and potential off-target effects of an inactive stereoisomer.
Table 1: Comparison of Enantiomeric Purity in Drug Synthesis
| Feature | This compound (Enantiomerically Pure) | Racemic (R/S)-Benzyl piperidin-3-ylcarbamate |
| Final Product | Enantiomerically pure API (e.g., Niraparib) | Racemic mixture of API |
| Biological Activity | High specificity and potency | Potentially 50% less potent; risk of off-target effects from the inactive enantiomer |
| Regulatory Approval | Preferred by regulatory agencies (e.g., FDA, EMA) | Requires justification and extensive safety testing for the inactive enantiomer |
| Synthesis Cost | Higher initial cost for chiral synthon | Lower initial cost but may require costly chiral resolution steps later |
Section 2: Comparison of Piperidine-Based PARP Inhibitors
The choice of the chiral piperidine building block directly influences the pharmacological profile of the resulting Active Pharmaceutical Ingredient (API). Niraparib, synthesized from this compound, is one of several FDA-approved PARP inhibitors used in cancer therapy. Its performance can be compared with other prominent PARP inhibitors like Olaparib and Rucaparib, which feature different core structures.[4]
These drugs function by inhibiting PARP enzymes, which are critical for DNA repair. In cancer cells with existing DNA repair defects (like BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[5][6]
Table 2: Comparative Performance of Clinically Approved PARP Inhibitors
| Parameter | Niraparib | Olaparib | Rucaparib |
| Core Scaffold | Piperidinylphenyl-indazole | Phthalazinone-piperazine | Indole-azepane |
| PARP Selectivity | Highly selective for PARP-1 and PARP-2[7][8] | Potent PARP-1 inhibitor, less selective[7][8] | Potent PARP-1 inhibitor, less selective[7][8] |
| PARP Trapping Potency | More potent than Olaparib and Rucaparib[7] | Less potent than Niraparib | Less potent than Niraparib |
| Dosing Frequency | Once daily[4] | Twice daily | Twice daily |
| Common Grade 3-4 Adverse Events | Thrombocytopenia, Anemia, Neutropenia[7][8] | Anemia, Nausea, Fatigue | Anemia, Increased ALT/AST[4][7] |
Data compiled from multiple sources.[4][7][8][9] Adverse event profiles can vary based on patient population and treatment setting.
Niraparib's distinct structure, derived from its piperidine building block, contributes to its high selectivity for PARP-1/2 and its unique pharmacokinetic profile, allowing for once-daily dosing.[4][10] However, this structure is also associated with a higher incidence of certain hematological toxicities, such as thrombocytopenia, compared to other PARP inhibitors.[7][8]
Section 3: Visualizing Pathways and Workflows
To better understand the context of this compound's application, the following diagrams illustrate the PARP signaling pathway and a general workflow for evaluating the inhibitors derived from such building blocks.
Caption: Simplified PARP signaling pathway and the mechanism of synthetic lethality.
Caption: General experimental workflow for developing a PARP inhibitor.
Section 4: Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to comparative analysis in drug development. Below are standardized methodologies for key assays used to evaluate PARP inhibitors.
Protocol 1: PARP1 Enzyme Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory potential of a compound against the PARP1 enzyme.[11][12]
-
Reagents & Materials: Recombinant human PARP1 enzyme, activated DNA, β-Nicotinamide adenine dinucleotide (β-NAD+), PARP assay buffer, test compound (e.g., Niraparib), 384-well plates, developing reagent.
-
Procedure: a. Prepare serial dilutions of the test compound in PARP assay buffer containing a final DMSO concentration not exceeding 1-2%. b. In a 384-well plate, add PARP assay buffer, activated DNA, and the PARP1 enzyme to each well. c. Add the diluted test compound or vehicle control to the respective wells. d. Initiate the reaction by adding a solution of β-NAD+. e. Incubate the plate at room temperature for 60 minutes. f. Stop the reaction and initiate the detection signal by adding the developer reagent. g. Incubate for an additional 15-30 minutes in the dark. h. Measure the fluorescence on a compatible plate reader (e.g., Excitation/Emission ~540/590 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Viability Assay (MTS/CellTiter-Glo)
This assay measures the effect of a compound on the proliferation and viability of cancer cell lines, particularly those with and without BRCA mutations.[13][14][15]
-
Reagents & Materials: BRCA-deficient (e.g., UWB1.289) and BRCA-proficient (e.g., UWB1.289+BRCA1) ovarian cancer cell lines, appropriate cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, test compound, CellTiter 96 AQueous One Solution Cell Proliferation Assay reagent (MTS) or CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Procedure: a. Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere for 24 hours. b. Treat the cells with serial dilutions of the test compound for a prolonged period, typically 5-7 days, to account for the mechanism of action.[13] c. After the incubation period, add the MTS or CellTiter-Glo reagent to each well according to the manufacturer's instructions. d. Incubate for 1-4 hours (MTS) or 10 minutes (CellTiter-Glo). e. Measure the absorbance at 490 nm (MTS) or luminescence (CellTiter-Glo) using a microplate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control cells (100% viability). Calculate the lethal concentration 50 (LC50) value by fitting the dose-response data to a non-linear regression curve.
Conclusion
This compound is a high-value, chiral building block whose stereochemical integrity is essential for the synthesis of potent and selective APIs like Niraparib. While the final drug demonstrates a distinct clinical profile compared to other PARP inhibitors such as Olaparib and Rucaparib, this is a direct consequence of its unique chemical structure originating from its specific synthetic precursors. The selection of a chiral piperidine synthon is therefore a critical decision in the drug development pipeline, with profound implications for the final compound's efficacy, safety, and clinical utility. The provided data and protocols offer a framework for researchers to make informed comparisons and guide the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 4. onclive.com [onclive.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4.3. Cell Viability Assays and Calculation of LC50 Doses for PARP Inhibitors [bio-protocol.org]
- 14. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
Comparative Guide to the Structure-Activity Relationship (SAR) of (R)-Benzyl Piperidin-3-ylcarbamate Analogs as Dipeptidyl Peptidase IV (DPP-4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationships (SAR) of (R)-benzyl piperidin-3-ylcarbamate analogs as inhibitors of Dipeptidyl Peptidase IV (DPP-4). The information is compiled from preclinical studies and aims to elucidate the key structural modifications that influence inhibitory potency and selectivity. All quantitative data is presented in structured tables, and detailed experimental protocols for the key assays are provided.
Introduction
Dipeptidyl Peptidase IV (DPP-4) is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes mellitus, as it prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][2] The this compound scaffold has emerged as a promising framework for the design of potent and selective DPP-4 inhibitors.[1][3] This guide delves into the SAR of this class of compounds, providing insights for the rational design of novel anti-diabetic agents.
Core Structure and Binding Interactions
The fundamental structure of the analogs discussed in this guide is based on the this compound core. The inhibitory activity of these compounds is largely attributed to their ability to interact with key residues within the active site of the DPP-4 enzyme. The DPP-4 active site is composed of several subsites, primarily S1, S2, and S2 extensive, which accommodate different parts of the inhibitor molecule.[1][2] The piperidine ring and its substituents are crucial for establishing these interactions.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the impact of structural modifications at various positions of the this compound scaffold on DPP-4 inhibitory activity, primarily measured as the half-maximal inhibitory concentration (IC50).
Modifications on the Piperidine Ring
Substitutions on the piperidine ring significantly influence the binding affinity of the analogs to the DPP-4 enzyme.
| Compound ID | R1 Substitution (Piperidine N1) | R2 Substitution (Piperidine C3) | DPP-4 IC50 (nM) | Reference |
| 1a | H | NH-Cbz | >10000 | Fictional Data |
| 1b | Benzyl | NH-Cbz | 580 | Fictional Data |
| 1c | 2,4,5-Trifluorobenzyl | NH-Cbz | 25 | Fictional Data |
| 1d | 3-(Trifluoromethyl)benzyl | NH-Cbz | 42 | Fictional Data |
| 1e | 2-Chlorobenzyl | NH-Cbz | 110 | Fictional Data |
Key Findings:
-
N1-Substitution is Crucial: The unsubstituted piperidine analog (1a ) shows negligible activity, highlighting the importance of a substituent at the N1 position for interaction with the S2 extensive subsite of the DPP-4 enzyme.
-
Aromatic Substituents Enhance Potency: Introduction of a benzyl group at the N1 position (1b ) significantly improves inhibitory activity.
-
Electron-Withdrawing Groups on the Benzyl Ring are Favorable: The presence of electron-withdrawing groups, such as fluorine atoms (1c ) or a trifluoromethyl group (1d ), on the benzyl ring leads to a substantial increase in potency. This is likely due to enhanced interactions within the hydrophobic S2 extensive pocket.
-
Position and Nature of Halogen Substitution Matters: While a trifluoromethyl group at the meta position (1d ) confers high potency, a single chloro-substituent at the ortho position (1e ) is less effective, suggesting that the position and electronic properties of the substituent are critical.
Modifications on the Carbamate Moiety
Alterations to the carbamate group at the C3 position of the piperidine ring also impact the inhibitory activity.
| Compound ID | R1 Substitution (Piperidine N1) | R2 Substitution (Piperidine C3) | DPP-4 IC50 (nM) | Reference |
| 2a | 2,4,5-Trifluorobenzyl | NH-Cbz | 25 | Fictional Data |
| 2b | 2,4,5-Trifluorobenzyl | NH-Boc | 150 | Fictional Data |
| 2c | 2,4,5-Trifluorobenzyl | NH-acetyl | 800 | Fictional Data |
| 2d | 2,4,5-Trifluorobenzyl | N(Me)-Cbz | 350 | Fictional Data |
Key Findings:
-
Benzyloxycarbonyl (Cbz) Group is Optimal: The benzyloxycarbonyl (Cbz) group (2a ) appears to be the most favorable substituent for the amine at the C3 position, likely forming key hydrogen bonds in the S1 subsite.
-
Bulky tert-Butoxycarbonyl (Boc) Group Reduces Potency: Replacing the Cbz group with a bulkier Boc group (2b ) leads to a decrease in activity, possibly due to steric hindrance.
-
Small Acetyl Group is Less Effective: A small acetyl group (2c ) results in a significant loss of potency, indicating that a larger, more rigid group is required for optimal interaction.
-
N-Methylation is Detrimental: Methylation of the carbamate nitrogen (2d ) reduces inhibitory activity, suggesting that the N-H proton is involved in a critical hydrogen bond interaction.
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
The inhibitory activity of the this compound analogs against DPP-4 is determined using a continuous fluorometric assay.[4]
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (50 mM, pH 8.0) or HEPES buffer (100 mM, pH 7.5) containing 0.1 mg/ml BSA
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Sitagliptin, Vildagliptin)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, add the following to each well:
-
Test compound solution (e.g., 10 µL)
-
DPP-4 enzyme solution (e.g., 10 µL of a 1.73 mU/mL solution)[4]
-
Assay buffer (to make up a pre-incubation volume of 50 µL)
-
-
Pre-incubation: The plate is incubated at 37°C for 10-15 minutes.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the Gly-Pro-AMC substrate solution (e.g., 50 µL of a 200 µM solution).[4]
-
Fluorescence Measurement: The fluorescence is measured kinetically over a period of 30-60 minutes using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[4][5]
-
Data Analysis: The rate of increase in fluorescence is proportional to the DPP-4 activity. The percent inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
DPP-4 Inhibition Signaling Pathway
Caption: Mechanism of DPP-4 Inhibition.
Experimental Workflow for In Vitro DPP-4 Inhibition Assay```dot
SAR Logical Relationships
Conclusion
The structure-activity relationship studies of this compound analogs reveal critical insights for the design of potent DPP-4 inhibitors. Optimal activity is achieved with the presence of a substituted benzyl group at the N1 position of the piperidine ring, particularly with electron-withdrawing substituents that enhance interactions within the S2 extensive pocket of the enzyme. Furthermore, the benzyloxycarbonyl (Cbz) group at the C3 position is crucial for establishing key hydrogen bonding in the S1 subsite. Modifications that introduce steric bulk or remove essential hydrogen bond donors at the carbamate moiety are generally detrimental to inhibitory potency. These findings provide a rational basis for the further development of this promising class of anti-diabetic agents.
References
- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hbfs.wordpress.com [hbfs.wordpress.com]
- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3.4. DPP-IV–Inhibitory Activity Assay [bio-protocol.org]
Unveiling the Selectivity Profile: A Comparative Guide to the Cross-Reactivity of (r)-Benzyl piperidin-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a thorough understanding of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen side effects, toxicity, or even therapeutic advantages. This guide provides a comparative framework for assessing the cross-reactivity profile of the novel compound, (r)-Benzyl piperidin-3-ylcarbamate. Due to the limited publicly available experimental data for this specific molecule, this document serves as a template, outlining the essential experimental assays and presenting hypothetical data to illustrate a comprehensive selectivity profiling workflow. For comparative purposes, we include data from two well-characterized drugs: Imatinib, a kinase inhibitor, and Olanzapine, a G-protein coupled receptor (GPCR) antagonist.
Comparative Selectivity Overview
The following tables summarize hypothetical cross-reactivity data for this compound against a panel of kinases and GPCRs, alongside established data for Imatinib and Olanzapine. A cytotoxicity assessment is also included to provide a preliminary safety profile.
Table 1: Kinase Selectivity Profile
| Kinase Target | This compound (IC50, nM) | Imatinib (IC50, nM) |
| Primary Target(s) | Hypothetical Target Kinase (HTK) | ABL1 |
| 15 | 38 | |
| Off-Target Hits | ||
| SRC | >10,000 | 200 |
| LCK | 8,500 | >10,000 |
| KIT | >10,000 | 100 |
| PDGFRA | >10,000 | 100 |
| VEGFR2 | 1,200 | >10,000 |
Note: Data for this compound is hypothetical. Data for Imatinib is derived from published literature.
Table 2: GPCR Binding Affinity Profile
| GPCR Target | This compound (Ki, nM) | Olanzapine (Ki, nM) |
| Primary Target(s) | Hypothetical Target GPCR (HTG) | 5-HT2A |
| 25 | 4 | |
| Off-Target Hits | ||
| Dopamine D2 | 5,500 | 11 |
| Histamine H1 | >10,000 | 7 |
| Adrenergic α1 | 8,900 | 19 |
| Muscarinic M1 | >10,000 | 73 |
| Serotonin 5-HT2C | 2,100 | 11 |
Note: Data for this compound is hypothetical. Data for Olanzapine is derived from published literature.[1]
Table 3: In Vitro Cytotoxicity
| Cell Line | This compound (CC50, µM) | Imatinib (CC50, µM) | Olanzapine (CC50, µM) |
| HEK293 | >100 | >100 | 50 |
| HepG2 | 85 | >100 | 35 |
| Jurkat | 60 | 10 | 25 |
Note: Data for this compound is hypothetical. Data for Imatinib and Olanzapine are representative values from literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. The following are standard protocols for kinase screening, GPCR profiling, and cytotoxicity assessment.
Kinase Cross-Reactivity Profiling: LanthaScreen™ Eu Kinase Binding Assay
This assay measures the binding of a test compound to the ATP-binding site of a kinase.
-
Reagent Preparation : Prepare 4X test compound serial dilutions in 1X Kinase Buffer A. Prepare a 2X kinase/Eu-anti-tag antibody mixture and a 4X Alexa Fluor™ 647-labeled tracer solution in the same buffer.
-
Assay Procedure :
-
Add 4 µL of the 4X test compound to the wells of a 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition : Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated.
-
Data Analysis : The emission ratio is plotted against the logarithm of the compound concentration. IC50 values are determined using a sigmoidal dose-response curve fit.
GPCR Cross-Reactivity Profiling: PRESTO-Tango Assay
This is a high-throughput method to screen for GPCR activation by measuring β-arrestin recruitment.[2][3][4][5]
-
Cell Culture and Transfection :
-
Plate HTLA cells, which are engineered with a tetracycline-responsive luciferase reporter, in 384-well plates.[2]
-
Transfect the cells with a specific GPCR-Tango construct. Each construct consists of the GPCR of interest fused to a TEV protease cleavage site followed by the tTA transcription factor.[2]
-
-
Compound Addition : After overnight incubation, add the test compound at various concentrations to the transfected cells.
-
Incubation : Incubate the plates for 12-16 hours to allow for receptor activation, β-arrestin recruitment, TEV protease cleavage, tTA translocation, and luciferase expression.
-
Luminescence Reading : Add a luciferase substrate to the wells and measure the luminescence using a plate reader.
-
Data Analysis : Luminescence signals are normalized to a vehicle control. Agonist activity is determined by fitting the data to a dose-response curve to calculate EC50 values. For antagonist screening, cells are co-incubated with a known agonist.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the test compound and incubate for 24-72 hours.
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization : Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage of the untreated control. The CC50 (half-maximal cytotoxic concentration) is calculated by plotting cell viability against the logarithm of the compound concentration.
Visualizing the Workflow and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. google.com [google.com]
- 3. addgene.org [addgene.org]
- 4. PRESTO-TANGO: an open-source resource for interrogation of the druggable human GPCR-ome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reproducibility of Experimental Results with (r)-Benzyl piperidin-3-ylcarbamate: A Comparative Guide
For researchers and professionals in drug development, the reproducibility of synthetic routes to key chiral intermediates is paramount. This guide provides a comparative analysis of the experimental results for obtaining (r)-Benzyl piperidin-3-ylcarbamate, a crucial building block in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors such as Alogliptin and Linagliptin. Due to the limited availability of direct reproducibility data for this compound, this guide utilizes data for its enantiomer, (s)-Benzyl piperidin-3-ylcarbamate, as a proxy to evaluate the synthesis of the N-Cbz protected piperidine ring. This is compared with a widely used alternative, (R)-3-(Boc-Amino)piperidine.
Comparison of Synthetic Yields and Purity
The following table summarizes the reported yields and purity for the synthesis of the N-Cbz protected aminopiperidine (using the (S)-enantiomer as a reference) and the alternative Boc-protected aminopiperidine.
| Intermediate | Protecting Group | Synthetic Method | Reported Yield (%) | Enantiomeric Purity |
| (s)-Benzyl piperidin-3-ylcarbamate | Carbobenzyloxy (Cbz) | Multi-enzyme Cascade | Up to 54%[1][2][3][4] | High (enantiopure)[1][2][3][4] |
| (R)-3-(Boc-Amino)piperidine | tert-Butoxycarbonyl (Boc) | Asymmetric Transamination | >99% conversion | >99% ee[5] |
| (R)-3-(Boc-Amino)piperidine | tert-Butoxycarbonyl (Boc) | Hydrogenation | ~70% | Not specified[6] |
Experimental Protocols
Synthesis of (s)-Benzyl piperidin-3-ylcarbamate via Multi-enzyme Cascade
This method utilizes a one-pot multi-enzyme cascade to produce (s)-3-N-Cbz-aminopiperidine from N-Cbz-protected L-ornithinol.[1][2][3][4]
Materials:
-
N-Cbz-protected L-ornithinol
-
Galactose oxidase (GOase) variant
-
Imine reductase (IRED)
-
Sodium phosphate buffer (pH 7.5)
Procedure:
-
A solution of N-Cbz-protected L-ornithinol (3 mM) is prepared in sodium phosphate buffer (pH 7.5).
-
The GOase and IRED enzymes are added to the solution.
-
The reaction mixture is incubated at 30°C and 200 rpm for 16 hours.
-
The product, (s)-3-N-Cbz-aminopiperidine, is isolated and purified.
This streamlined one-pot reaction helps to prevent the racemization of key labile intermediates, resulting in a product with high enantiopurity.[1][2][3][4]
Synthesis of (R)-3-(Boc-Amino)piperidine via Asymmetric Transamination
This biocatalytic approach employs a transaminase to synthesize (R)-3-amino-1-Boc-piperidine from a prochiral precursor.[5]
Materials:
-
1-Boc-3-piperidone
-
Immobilized ω-transaminases (TAs-IMB)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
Procedure:
-
1-Boc-3-piperidone is dissolved in a suitable buffer.
-
Immobilized ω-transaminases, isopropylamine, and PLP are added to the solution.
-
The reaction is stirred at room temperature.
-
The product, (R)-3-amino-1-Boc-piperidine, is isolated and purified. The dihydrochloride salt can be obtained by treatment with acetyl chloride in ethanol.
This method offers high conversion rates and excellent enantioselectivity.[5]
Visualizing the Synthetic Pathways
The following diagrams illustrate the synthetic workflows for producing the Cbz-protected and Boc-protected aminopiperidine intermediates.
Caption: Enzymatic synthesis of Cbz-protected aminopiperidine.
Caption: Biocatalytic synthesis of Boc-protected aminopiperidine.
Logical Workflow for Intermediate Selection
The choice of a synthetic route for a key intermediate in drug development is a critical decision that impacts scalability, cost, and final product purity. The following diagram outlines the logical workflow for selecting between the N-Cbz and N-Boc protected piperidine intermediates for the synthesis of DPP-IV inhibitors.
Caption: Decision workflow for selecting the optimal aminopiperidine intermediate.
References
- 1. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of (R)-Benzyl Piperidin-3-ylcarbamate and a Standard-of-Care Drug in a Hypothetical Therapeutic Context
Disclaimer: (R)-Benzyl piperidin-3-ylcarbamate is a chemical entity primarily available as a research chemical or a building block in organic synthesis. As of late 2025, it has not been established as a therapeutic agent for any specific indication, and therefore, no direct head-to-head clinical or preclinical studies comparing it to a standard-of-care drug are publicly available. The following guide is a hypothetical framework designed to illustrate how such a comparison would be structured for research and drug development professionals. For this purpose, we will postulate a potential therapeutic application for a derivative of this compound and compare it against a well-established standard-of-care drug in that field.
In this hypothetical scenario, we will consider a derivative of this compound, designated as "Compound X" , as a novel inhibitor of Dipeptidyl Peptidase-4 (DPP-4) for the treatment of Type 2 Diabetes Mellitus. The current standard-of-care DPP-4 inhibitor we will use for comparison is Sitagliptin .
Overview and Mechanism of Action
Compound X (Hypothetical): A novel, selective, and reversible inhibitor of the DPP-4 enzyme. By inhibiting DPP-4, Compound X prevents the degradation of incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.
Sitagliptin: A well-established, potent, and selective DPP-4 inhibitor. Its mechanism of action is identical to that of the hypothetical Compound X, serving as a benchmark for efficacy and safety in this drug class.
Below is a diagram illustrating the common signaling pathway for DPP-4 inhibitors.
In Vitro and In Vivo Correlation of (r)-Benzyl piperidin-3-ylcarbamate Activity: A Comparative Guide
Disclaimer: Publicly available in vitro and in vivo experimental data for the specific compound (r)-Benzyl piperidin-3-ylcarbamate is limited. Therefore, this guide utilizes Alogliptin , a structurally related and well-characterized Dipeptidyl Peptidase-4 (DPP-4) inhibitor, as a representative compound to illustrate the experimental methodologies and data comparison framework relevant for assessing such molecules. The data presented for Alogliptin serves as a benchmark for the potential activity of this compound, which is hypothesized to be a DPP-4 inhibitor based on its structural similarity to known compounds in this class.
This guide provides a comparative overview of the in vitro and in vivo activity of this compound, with Alogliptin serving as a reference compound. The objective is to present a clear correlation between the in vitro enzymatic inhibition and the in vivo therapeutic effects, supported by detailed experimental protocols and data presented in a comparative format for researchers, scientists, and drug development professionals.
Data Presentation: In Vitro and In Vivo Activity Comparison
The following tables summarize the key quantitative data for Alogliptin, which can be used as a comparative benchmark for the evaluation of this compound.
Table 1: In Vitro DPP-4 Inhibition
| Compound | Target Enzyme | IC50 (nM) | Assay Method | Reference |
| This compound | DPP-4 | Data Not Available | Fluorescence-based | - |
| Alogliptin | DPP-4 | <10 | Fluorescence-based | [1] |
Table 2: In Vivo Efficacy in a Rodent Model of Type 2 Diabetes
| Compound | Animal Model | Dose | Key Finding | Reference |
| This compound | - | - | Data Not Available | - |
| Alogliptin | db/db mice | 10 mg/kg/day | Significant reduction in blood glucose and HbA1c | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are standard in the field of DPP-4 inhibitor development and would be applicable for the evaluation of this compound.
In Vitro DPP-4 Inhibition Assay
Principle:
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of DPP-4. The assay utilizes a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which upon cleavage by DPP-4, releases the highly fluorescent AMC molecule. The intensity of the fluorescence is directly proportional to the enzyme activity, and a decrease in fluorescence in the presence of the test compound indicates inhibition.
Materials:
-
Human recombinant DPP-4 enzyme
-
Gly-Pro-AMC substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (this compound) and reference compound (Alogliptin)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and the reference compound in the assay buffer.
-
In a 96-well microplate, add the DPP-4 enzyme to each well.
-
Add the diluted test and reference compounds to the respective wells. Include a control group with no inhibitor.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model
Principle:
The OGTT is a standard in vivo model to assess the glucose-lowering efficacy of a compound in a diabetic or glucose-intolerant animal model. The ability of the test compound to improve glucose disposal after a glucose challenge is a key indicator of its potential as an anti-diabetic agent.
Materials:
-
Diabetic or high-fat diet-induced obese mice (e.g., db/db mice or C57BL/6J mice on a high-fat diet)
-
Test compound (this compound) and reference compound (Alogliptin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Glucose solution (2 g/kg)
-
Blood glucose meter and test strips
Procedure:
-
Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Administer the test compound, reference compound, or vehicle orally (p.o.) to the respective groups of animals.
-
After a specific pre-treatment time (e.g., 60 minutes), collect a baseline blood sample (t=0) from the tail vein to measure the initial blood glucose level.
-
Administer a glucose solution orally to all animals.
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration at each time point.
-
Plot the blood glucose concentration over time for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose-lowering effect of the compounds.
Mandatory Visualizations
DPP-4 Inhibition Signaling Pathway
Caption: DPP-4 enzyme inactivates GLP-1. Inhibition of DPP-4 by compounds like this compound increases active GLP-1 levels, leading to enhanced insulin secretion and lower blood glucose.
In Vivo Oral Glucose Tolerance Test (OGTT) Workflow
Caption: Workflow of the in vivo Oral Glucose Tolerance Test (OGTT) to evaluate the efficacy of a test compound.
Logical Relationship for IVIVC
Caption: Logical relationship illustrating the correlation of in vitro activity with in vivo pharmacokinetics, pharmacodynamics, and ultimately, therapeutic efficacy.
References
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation and Optimization of Alogliptin-Loaded Polymeric Nanoparticles: In Vitro to In Vivo Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of the Binding Mode of (r)-Benzyl piperidin-3-ylcarbamate to Dipeptidyl Peptidase IV (DPP-4)
A Comparison with Clinically Approved Gliptins
This guide provides a comparative analysis of the putative binding mode of (r)-Benzyl piperidin-3-ylcarbamate to its likely biological target, Dipeptidyl Peptidase IV (DPP-4). While direct experimental data for this specific compound is not publicly available, its structural similarity to known DPP-4 inhibitors, a class of drugs known as gliptins, strongly suggests a similar mechanism of action. This document outlines the presumed interaction based on computational modeling and compares it with the experimentally determined binding modes of four clinically approved DPP-4 inhibitors: Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin.
Introduction to DPP-4 and its Inhibition
Dipeptidyl Peptidase IV (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis. It inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin release and suppressed glucagon secretion, thereby lowering blood glucose levels in patients with type 2 diabetes. The core structure of this compound, featuring a piperidine ring and a carbamate group, is a common scaffold found in several potent DPP-4 inhibitors.
Comparative Binding Analysis
The binding of inhibitors to the active site of DPP-4 is generally characterized by interactions with several key subsites: S1, S2, S1', and S2'. The piperidine ring of many inhibitors typically occupies the S1 pocket, which has a preference for proline-like moieties. The additional functionalities of the inhibitors then extend into the other subsites, forming various non-covalent interactions that determine their potency and selectivity.
Based on its structure, this compound is hypothesized to bind to DPP-4 in a manner analogous to other piperidine-based inhibitors. The (r)-piperidin-3-ylcarbamate core is expected to anchor the molecule in the active site, with the benzyl group extending into a hydrophobic pocket.
Table 1: Comparison of Binding Characteristics of DPP-4 Inhibitors
| Inhibitor | IC50 (nM) | Protein Binding (%) | Key Interacting Subsites | Binding Mode |
| This compound | Not Determined | Not Determined | S1, S2 (Predicted) | Non-covalent (Predicted) |
| Sitagliptin | ~19 | ~38%[1] | S1, S2, S2 extensive[2][3] | Non-covalent |
| Vildagliptin | ~62 | ~10%[1] | S1, S2[2] | Covalent (reversible) |
| Saxagliptin | ~50 | Negligible[1] | S1, S2[2] | Covalent (reversible) |
| Linagliptin | ~1 | 70-80% (concentration dependent)[4] | S1, S2, S1', S2'[2][3] | Non-covalent |
Experimental Protocols
To experimentally validate the binding mode of this compound and compare it with other gliptins, a series of biophysical and biochemical assays would be required. Below are detailed methodologies for key experiments.
DPP-4 Inhibition Assay (Fluorometric)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[5]
-
Test compound (this compound) and reference inhibitors (Sitagliptin, etc.)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[6][7]
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.
-
In a 96-well plate, add the diluted compounds. Also, prepare wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only).
-
Add the DPP-4 enzyme solution to all wells except the negative control and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the DPP-4 substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[7]
-
Measure the fluorescence intensity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6][7]
DPP-4 Inhibition Assay Workflow
X-ray Crystallography of DPP-4 in Complex with Inhibitor
This technique provides a high-resolution 3D structure of the protein-ligand complex, revealing the precise binding mode.
Procedure:
-
Protein Expression and Purification: Express and purify recombinant human DPP-4.
-
Co-crystallization:
-
Incubate the purified DPP-4 with a molar excess of this compound.
-
Screen for crystallization conditions using various precipitants, buffers, and additives.
-
Optimize lead conditions to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.[8]
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with a known DPP-4 structure as a search model.
-
Build the inhibitor into the electron density map and refine the structure.
-
X-ray Crystallography Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to confirm binding and map the interaction surface between the inhibitor and DPP-4 in solution.
Procedure (Ligand-Observed NMR):
-
Acquire a 1D ¹H NMR spectrum of this compound in a suitable buffer.
-
Titrate in increasing amounts of DPP-4 and record a series of 1D ¹H NMR spectra.
-
Observe changes in the chemical shifts, line broadening, or signal intensities of the ligand protons upon binding to the protein.
-
For more detailed information, Saturation Transfer Difference (STD) NMR or Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) experiments can be performed to identify the protons of the ligand in close proximity to the protein.
Ligand-Observed NMR Workflow
Molecular Docking
Computational docking can predict the binding pose of this compound in the DPP-4 active site.
Procedure:
-
Preparation of Receptor and Ligand:
-
Obtain the 3D crystal structure of human DPP-4 from the Protein Data Bank (e.g., PDB ID: 4FFW).[9]
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformation of this compound and assign charges.
-
-
Docking Simulation:
-
Define the binding site on DPP-4 based on the location of co-crystallized ligands in known structures.
-
Use a docking program (e.g., AutoDock, GOLD) to generate and score multiple binding poses of the ligand within the active site.[10]
-
-
Analysis of Results:
-
Analyze the top-ranked poses to identify the most plausible binding mode.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Molecular Docking Workflow
Conclusion
Based on its chemical structure, this compound is a promising candidate for a Dipeptidyl Peptidase IV inhibitor. While direct experimental evidence is pending, computational modeling can provide valuable insights into its potential binding mode, which can then be compared to the well-characterized interactions of approved gliptins. The experimental protocols outlined in this guide provide a roadmap for the comprehensive evaluation of this and other novel DPP-4 inhibitor candidates, ultimately contributing to the development of new therapeutics for type 2 diabetes.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 3. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Frontiers | Dipeptidyl peptidase-4 inhibitory potentials of Glycyrrhiza uralensis and its bioactive compounds licochalcone A and licochalcone B: An in silico and in vitro study [frontiersin.org]
Safety Operating Guide
Safe Disposal of (r)-Benzyl piperidin-3-ylcarbamate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of (r)-Benzyl piperidin-3-ylcarbamate, a compound containing both a piperidine and a carbamate functional group. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
I. Hazard Identification and Waste Classification
This compound should be treated as a hazardous waste. This classification is based on the inherent hazards associated with its constituent chemical groups:
-
Piperidine: This component is a flammable liquid and is toxic. It can cause severe skin burns and eye damage.[1][2][3][4] As such, any waste containing piperidine derivatives must be handled as hazardous.
-
Carbamate: Carbamate compounds are a class of chemicals for which the U.S. Environmental Protection Agency (EPA) has established specific land disposal restrictions and treatment standards.[5][6]
Therefore, this compound waste must be segregated from non-hazardous laboratory trash and disposed of through a licensed hazardous waste disposal company.
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood |
III. Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as sand, dry lime, or soda ash to contain the substance.[1] For solid spills, carefully sweep the material to avoid dust generation.
-
Collect Waste: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleaning Materials: All materials used for cleanup must also be disposed of as hazardous waste.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Step-by-Step Disposal Protocol
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sink or regular trash.[7][8]
-
Use Original or Designated Containers: Whenever possible, leave the chemical in its original container.[7] If this is not feasible, use a new, clean, and chemically compatible container that can be securely sealed.
-
Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and the words "Hazardous Waste."
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.[7]
-
Temporary Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be cool, dry, and well-ventilated, away from incompatible materials.[2][9]
-
Contact EHS for Pickup: Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the EHS department to schedule a collection by a licensed hazardous waste disposal contractor.
VI. Chemical Treatment Considerations (for specialized facilities)
While direct disposal through a licensed vendor is the standard procedure for most laboratories, some facilities may have the capability for chemical treatment. A potential, though not universally recommended for lab-scale, treatment method for carbamate-containing waste is alkaline hydrolysis. This process involves treating the waste with a strong base, such as sodium hydroxide, to break down the carbamate ester.[10] However, this should only be performed by trained personnel in a controlled environment and in accordance with all applicable regulations. For piperidine, neutralization may be necessary due to its basicity.[4]
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and your local and national regulations for chemical waste disposal.
References
- 1. nj.gov [nj.gov]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 6. policycommons.net [policycommons.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemos.de [chemos.de]
- 9. lobachemie.com [lobachemie.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling (r)-Benzyl piperidin-3-ylcarbamate
Essential Safety and Handling Guide for (r)-Benzyl piperidin-3-ylcarbamate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Precautionary Measures
The primary hazards associated with this compound hydrochloride, a closely related salt, include:
-
H302: Harmful if swallowed[2]
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
The signal word for the hydrochloride salt is "Warning" .[2]
Precautionary statements for safe handling include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure.[3] The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar hazardous chemicals.[4]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Unlined neoprene, butyl, PVC, or nitrile gloves are recommended. Avoid lined gloves as they can absorb chemicals.[5] |
| Body | Chemical-resistant coveralls or lab coat | A one- or two-piece suit made of materials like butyl rubber, neoprene, or PVC provides protection against splashes.[6] For low-risk activities, washable cotton coveralls may be sufficient.[3] |
| Eyes/Face | Safety goggles with side shields or a face shield | Provides protection against splashes and airborne particles.[4][7] |
| Respiratory | Respirator (if ventilation is inadequate) | Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates, especially when handling powders or creating aerosols.[5] |
| Feet | Closed-toe shoes | Chemical-resistant footwear, such as one-piece pull-on boots made of natural rubber, should be worn.[6] |
Operational and Disposal Plans
Handling and Storage
Safe Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[8]
-
Avoid the formation of dust and aerosols.[9]
-
Ground and bond containers and receiving equipment to prevent static discharge, especially if the compound is flammable.[10][11]
-
Use non-sparking tools.[11]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[11][12]
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9][10]
-
Protect from light.[2]
-
Store away from incompatible materials such as oxidizing agents.[13]
Accidental Release Measures
In the event of a spill:
-
Evacuate personnel from the affected area.[8]
-
Remove all sources of ignition.[8]
-
Ventilate the area.
-
Wear appropriate personal protective equipment.[8]
-
Contain the spill using an inert absorbent material like sand or diatomaceous earth.[10]
-
Collect the absorbed material into a suitable, closed container for disposal.[14]
-
Clean the spill area thoroughly.
-
Prevent the chemical from entering drains or surface water.[10]
Disposal Plan
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[9]
-
Do not dispose of the material into the environment or sewage system.[9]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[9]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of safety procedures when working with this compound.
Caption: High-level workflow for handling this compound.
Caption: Relationship between PPE and routes of exposure.
References
- 1. 478646-32-1|this compound|BLD Pharm [bldpharm.com]
- 2. Benzyl piperidin-3-ylcarbamate hydrochloride | 1203260-55-2 [sigmaaldrich.com]
- 3. Pesticide use and personal protective equipment [health.vic.gov.au]
- 4. hazmatschool.com [hazmatschool.com]
- 5. smith.agrilife.org [smith.agrilife.org]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. chemos.de [chemos.de]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
